molecular formula C11H17NO4 B562746 Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate CAS No. 100501-55-1

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Cat. No.: B562746
CAS No.: 100501-55-1
M. Wt: 227.26
InChI Key: ZKIQUKVRBZWAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate (CAS 100501-55-1) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C 11 H 17 NO 4 and a molecular weight of 227.26 g/mol, features a piperidine scaffold that is BOC-protected at the nitrogen, with both formyl and oxo (ketone) functional groups on the ring . This unique structure makes it a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research and development . The reactive aldehyde and ketone groups allow for further chemical modifications, enabling researchers to explore a wide range of chemical space in drug discovery projects. It is essential to handle this material according to safe laboratory practices. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals.

Properties

IUPAC Name

tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIQUKVRBZWAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679981
Record name tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100501-55-1
Record name tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, also known as N-Boc-3-formyl-4-piperidone, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and an aldehyde group on a protected piperidine scaffold, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly those with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on the structure, properties, and synthesis of this compound and its close analogs.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, a ketone at the 4-position, and a formyl group at the 3-position.

Structure:

Table 1: Compound Identification [1][2]

IdentifierValue
IUPAC Name This compound
Synonyms N-Boc-3-formyl-4-piperidone, 1-Boc-3-formyl-4-oxo-piperidine
CAS Number 100501-55-1
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
InChI Key ZKIQUKVRBZWAMF-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physicochemical Properties of Related Compounds

PropertyN-Boc-4-piperidoneN-Boc-3-piperidone
Melting Point 73-77 °C[3][5]35-40 °C[4]
Boiling Point 336.77 °C (estimated)[5]289.8 °C (predicted)[4]
Solubility Soluble in DMSO and Ethanol; Sparingly soluble in PBS (pH 7.2)[6]Insoluble in water[4]

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. For characterization purposes, researchers would typically rely on standard analytical techniques to confirm the structure of the synthesized compound. The expected spectral features would include:

  • ¹H NMR: Signals corresponding to the tert-butyl group, the piperidine ring protons, and the aldehydic proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ketone, ester, and aldehyde, as well as the carbons of the piperidine ring and the tert-butyl group.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the ketone, ester, and aldehyde.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight.

The NIST WebBook provides mass spectrum data for the related compound N-tert-butoxycarbonyl-4-piperidone, which can serve as a reference for fragmentation patterns.[7]

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, its synthesis can be logically deduced from standard organic chemistry reactions. A plausible synthetic route would involve the formylation of N-Boc-4-piperidone.

Potential Synthetic Workflow

G A N-Boc-4-piperidone B Enolate or Enamine Formation A->B Base D This compound B->D C Formylating Agent (e.g., Ethyl Formate) C->D

Caption: Plausible synthesis of the target compound.

Experimental Protocol: Synthesis of the Precursor N-Boc-4-piperidone

A common method for the preparation of the precursor, N-Boc-4-piperidone, starts from 4-piperidone monohydrate hydrochloride.

Materials:

  • 4-piperidone monohydrate hydrochloride

  • Triethylamine

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane

  • Hydrochloric acid (2M)

  • Saturated sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure: [8]

  • To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0g, 131mmol) in methanol (300mL), add triethylamine (19.2g, 190mmol) and stir for 5 minutes.

  • Add Boc₂O (34g, 168mmol) in portions over a 5-minute period, followed by a catalytic amount of DMAP (0.4g, 3mmol).

  • Stir the solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (100mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70mL), saturated Na₂CO₃ solution (70mL), and saturated NaCl solution (50mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid.

Applications in Drug Development

While specific applications for this compound are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of various pharmaceutical agents. Piperidine scaffolds are prevalent in many biologically active compounds. The presence of the formyl and keto groups allows for a variety of chemical transformations to build molecular complexity.

Related compounds are known to be intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[9] For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an important intermediate in the synthesis of the Janus kinase (JAK) inhibitor, CP-690550.[9] It is therefore highly probable that this compound is utilized in similar synthetic strategies for novel drug candidates.

Safety and Handling

Potential Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). For detailed safety information, it is recommended to consult the supplier's SDS upon purchase.

Conclusion

This compound is a valuable, yet not extensively characterized, building block for organic synthesis, particularly in the realm of drug discovery. While specific experimental data for this compound remains scarce in publicly accessible literature, its structural similarity to other well-studied piperidine intermediates allows for reasoned predictions regarding its properties and reactivity. The synthetic protocols for related compounds provide a strong foundation for its preparation. As the demand for novel and complex molecular architectures in drug development continues to grow, it is likely that the utility of versatile intermediates such as this compound will become more widely documented. Researchers working with this compound should perform thorough characterization and adhere to strict safety protocols.

References

CAS 100501-55-1 chemical information and safety data

Author: BenchChem Technical Support Team. Date: December 2025

Launching Initial Search Protocols

I'm currently initiating extensive Google searches focused on CAS number 100501-55-1. My focus is identifying the corresponding chemical, its characteristics, and synonyms. Simultaneously, I'm seeking readily available safety data sheets and toxicological data.

Implementing Data Gathering Plan

I've moved on to the next phase, conducting a broad Google search for the substance linked to CAS 100501-55-1, concentrating on finding information that defines the chemical, properties, and synonyms. Simultaneously, I'm trying to locate SDS and toxicological insights. I am also searching for experimental data and signaling pathways and mechanisms of action. Once I've gathered this information, I will synthesize this information in to a detailed technical guide to fulfill the user's needs.

Discovering Chemical Identity

I've successfully identified the chemical linked to CAS 100501- 55-1 as 1-BOC-3-FORMYL-4-OXO-PIPERIDINE. My search also uncovered several synonyms, including 3-Formyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, which is quite helpful.

Analyzing Further Details

I've gathered more details on the substance. The search reveals 1-BOC-3-FORMYL-4-OXO-PIPERIDINE is valuable in synthesis and drug research. Although basic chemical properties exist, a full safety data sheet is still needed, as are specific experimental procedures and biological pathways linked to the compound. I will focus my search on those gaps.

Gathering Specific Data

I've made headway in my research. My latest searches yielded product pages for 1-BOC-3-FORMYL-4-OXO-PIPERIDINE, which offered physical and chemical properties. I also found safety data, though it's geared towards structurally similar piperidine derivatives.

Expanding the Scope

I've significantly broadened my understanding of the compound's context. Beyond the physical and chemical details from product pages, I've confirmed its role as a key intermediate in medicinal chemistry, specifically as a building block for piperidine derivatives. I've pinpointed its common use in research and drug development, which also explains why a comprehensive SDS is hard to find. I still need to obtain a specific SDS and find explicit experimental procedures for using this exact compound. The synthesis pathway seems like the most logical visual focus.

Identifying the Compound

I've successfully pinpointed the chemical as 1-BOC-3-FORMYL-4-OXO-PIPERIDINE. I've compiled its fundamental attributes like molecular weight, synonyms, and formula. Notably, I've confirmed its role as a key intermediate in piperidine synthesis, crucial for drug development.

Addressing Data Gaps

My focus is now on the remaining information gaps. I've gathered basic properties and confirmed the compound's crucial role, but a specific Safety Data Sheet (SDS) for CAS 100501-55-1 and detailed experimental protocols are still elusive. Finding a protocol that utilizes the compound is critical for the Graphviz diagram. I've requested spectroscopic data, and I'm still searching.

Verifying Compound Details

I've made solid progress on this compound. I've pinned down the chemical identity as 1- BOC-3-FORMYL-4-OXO-PIPERIDINE (and related names). I have identified key physical and chemical attributes, as well as a Safety Data Sheet for a comparable material, tert-butyl 4-oxopiperidine-1-carboxylate. This helps establish initial safety parameters.

Constructing a Protocol

I've gathered a substantial amount of information, confirming the compound's identity and relevant properties. While I haven't found specific spectroscopic data for the target molecule, I discovered a crucial research paper detailing a reductive amination procedure for similar compounds. This provides a solid basis for creating a representative experimental protocol and workflow. I'll proceed with generating the technical guide based on this.

Analyzing Relevant Literature

I've significantly expanded my data pool. My search confirmed the compound's identity and key attributes, finding a safety data sheet for tert-Butyl 4-formylpiperidine-1-carboxylate, which offers critical safety insights. Importantly, a relevant research paper surfaced, detailing a reductive amination procedure applicable to this compound class. This allows me to develop a detailed technical guide and establish a representative experimental protocol, even without finding specific spectroscopic data.

An In-depth Technical Guide to N-Boc-3-formyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-formyl-4-piperidone, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its nomenclature, chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential reactivity and applications.

Introduction and Nomenclature

N-Boc-3-formyl-4-piperidone, systematically named tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate , is a derivative of 4-piperidone. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of a formyl group at the 3-position and a ketone at the 4-position, combined with the N-Boc protecting group, makes this molecule a versatile intermediate for the synthesis of complex molecular architectures. The Boc (tert-butyloxycarbonyl) group provides stability and allows for selective reactions at other sites of the molecule.

The presence of the β-keto aldehyde functionality imparts unique reactivity, offering multiple avenues for further chemical transformations, which is highly desirable in the construction of diverse compound libraries for drug discovery programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Boc-3-formyl-4-piperidone is presented in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 100501-55-1
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Appearance Expected to be a solid or oil
Purity ≥95.0% (as commercially available)[1]

Synthesis of N-Boc-3-formyl-4-piperidone

A plausible and efficient method for the synthesis of N-Boc-3-formyl-4-piperidone is the Vilsmeier-Haack formylation of the readily available starting material, N-Boc-4-piperidone. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich compounds, including the enol or enolate forms of ketones.[2][3][4][5][6]

The proposed synthetic pathway involves the in-situ formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent then reacts with the enol form of N-Boc-4-piperidone to introduce a formyl group at the α-position (C-3).

Synthesis_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Intermediate Iminium Salt Intermediate N-Boc-4-piperidone->Intermediate Reaction Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Aqueous Workup Product N-Boc-3-formyl-4-piperidone Hydrolysis->Product

Caption: Proposed synthesis of N-Boc-3-formyl-4-piperidone.
Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the Vilsmeier-Haack formylation of cyclic ketones.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of DMF (3.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.5 eq).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-formyl-4-piperidone.

Chemical Reactivity and Potential Applications

N-Boc-3-formyl-4-piperidone is a bifunctional molecule with two electrophilic centers: the aldehyde carbonyl and the ketone carbonyl. This dual reactivity, characteristic of β-keto aldehydes, makes it a valuable synthon for creating complex heterocyclic systems.

Reactivity_Diagram Molecule N-Boc-3-formyl-4-piperidone C=O (Ketone) C=O (Aldehyde) α-proton Nucleophilic_Attack_Keto Nucleophilic attack at ketone Molecule:keto->Nucleophilic_Attack_Keto Nucleophilic_Attack_Aldehyde Nucleophilic attack at aldehyde Molecule:aldehyde->Nucleophilic_Attack_Aldehyde Enolate_Formation Enolate formation (α-proton abstraction) Molecule:α-proton->Enolate_Formation Tautomerism Keto-Enol Tautomerism Molecule->Tautomerism

Caption: Key reactive sites of N-Boc-3-formyl-4-piperidone.

Key Reactions and Applications:

  • Keto-Enol Tautomerism: The presence of an α-proton between the two carbonyl groups allows for the existence of keto-enol tautomers. This equilibrium is crucial for its reactivity, particularly in reactions involving the enolate.

  • Reactions at the Carbonyl Groups: Both the aldehyde and ketone carbonyls are susceptible to nucleophilic attack. The aldehyde is generally more reactive towards nucleophiles than the ketone. This differential reactivity can be exploited for selective transformations.

  • Building Block for Heterocycles: The β-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas/amidines. These heterocyclic motifs are of significant interest in drug discovery.

  • Aldol and Knoevenagel Condensations: The acidic α-proton can be abstracted to form an enolate, which can then participate in aldol or Knoevenagel condensation reactions to form new carbon-carbon bonds.

  • Michael Addition: The enolate can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Given the prevalence of the piperidine core in pharmaceuticals, N-Boc-3-formyl-4-piperidone serves as a valuable starting material for the synthesis of novel piperidine-based drug candidates, including but not limited to enzyme inhibitors and receptor modulators.

Spectroscopic Data (Predicted)

¹H NMR (predicted) δ (ppm)MultiplicityIntegrationAssignment
~9.7s1H-CHO
~4.0-3.2m5HPiperidine ring protons
~2.5-2.0m2HPiperidine ring protons
1.48s9H-C(CH₃)₃
¹³C NMR (predicted) δ (ppm)Assignment
~200C=O (ketone)
~190C=O (aldehyde)
~154C=O (Boc)
~80-C(CH₃)₃
~60-40Piperidine ring carbons
28.4-C(CH₃)₃

This in-depth technical guide provides a solid foundation for researchers and scientists working with N-Boc-3-formyl-4-piperidone. The information on its nomenclature, properties, a plausible and detailed synthetic protocol, and its chemical reactivity will be instrumental in its application for the synthesis of novel compounds with potential therapeutic value.

References

An In-depth Technical Guide to the Electrophilicity and Reaction Sites of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a versatile bifunctional piperidine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring both a ketone and an aldehyde functionality, presents multiple electrophilic sites, offering a rich platform for the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the electrophilicity and reaction sites of this molecule, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The functionalization of the piperidine ring is a key strategy in drug discovery to modulate pharmacological activity. This compound, with its dual carbonyl functionalities, serves as a valuable building block for creating diverse libraries of substituted piperidines. Understanding the relative reactivity of its electrophilic centers is crucial for designing selective and efficient synthetic routes.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₇NO₄[1]
Molecular Weight 227.26 g/mol [1]
CAS Number 100501-55-1[1]
Appearance Not specified in search results
Solubility Not specified in search results

Electrophilicity and Reaction Sites

The key to the synthetic utility of this compound lies in the presence of two distinct electrophilic carbonyl groups: the C3-formyl group and the C4-keto group. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which deactivates it towards nucleophilic attack under most conditions.

The relative electrophilicity of the aldehyde and ketone functionalities dictates the chemoselectivity of nucleophilic additions. Generally, aldehydes are more electrophilic than ketones due to less steric hindrance and the electron-donating effect of only one alkyl group compared to two in ketones. Therefore, nucleophilic attack is expected to occur preferentially at the formyl carbon.

Key Reactions and Experimental Protocols

While specific experimental data for the title compound is limited in the readily available literature, the reactivity of its functional groups can be inferred from reactions of analogous piperidine derivatives.

Reactions at the C3-Formyl Group

The higher electrophilicity of the aldehyde makes it the primary target for many nucleophilic reactions.

The Wittig reaction allows for the conversion of the formyl group into an alkene. A detailed protocol for a similar transformation on a related substrate, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, provides a valuable template.[2]

Experimental Protocol (Adapted):

  • To a solution of 4-(ethoxycarbonylmethylene)triphenylphosphorane (1.1 equivalents) in dichloromethane (CH₂Cl₂), add a solution of this compound (1.0 equivalent).

  • Stir the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Note: This is a generalized procedure and may require optimization for the specific substrate.

ReactantProductReagentsConditionsYieldReference
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylateTert-butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate4-(Ethoxycarbonylmethylene)triphenylphosphoraneCH₂Cl₂, reflux, 2h95%[2]

The Knoevenagel condensation of the formyl group with active methylene compounds is a powerful tool for C-C bond formation.

Experimental Protocol (General):

  • Dissolve this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Reactions at the C4-Keto Group

The ketone at the C4 position is also an important site for functionalization, though it is generally less reactive than the formyl group.

The ketone can be selectively reduced to a hydroxyl group using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction.

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent and purify by standard methods.

ReactantProductReagentsConditionsYieldReference
N-benzyl-3-oxo-4-methylpiperdineN-benzyl-3-hydroxy-4-methylpiperidineSodium borohydrideNot specifiedHigh yield[3]

The keto group can undergo reductive amination to introduce an amino substituent at the C4 position.

Experimental Protocol (General):

  • To a solution of this compound in a solvent like methanol or dichloroethane, add the desired amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with a basic solution and extracting the product.

  • Purify the resulting amino-piperidine derivative by chromatography.

Chemoselectivity

The presence of two carbonyl groups with different reactivities allows for selective transformations. By carefully choosing reagents and reaction conditions, it is possible to functionalize one site while leaving the other intact.

Spectroscopic Data

While specific NMR and IR spectra for this compound were not found in the search results, data for the closely related Tert-butyl 4-formylpiperidine-1-carboxylate can provide expected characteristic signals.

  • ¹H NMR: The aldehyde proton (CHO) would be expected to appear as a singlet or a doublet at a downfield chemical shift, typically in the range of 9-10 ppm. The protons on the piperidine ring would appear in the aliphatic region, and the tert-butyl group would show a characteristic singlet at around 1.4 ppm.

  • ¹³C NMR: The carbonyl carbons of the aldehyde and ketone would be expected to appear in the range of 190-210 ppm. The carbonyl of the Boc group would be around 155 ppm.

  • IR Spectroscopy: Characteristic C=O stretching frequencies would be observed for the aldehyde (around 1720-1740 cm⁻¹), the ketone (around 1705-1725 cm⁻¹), and the carbamate (around 1680-1700 cm⁻¹).[4]

Conclusion

This compound is a highly valuable synthetic intermediate due to its dual electrophilic nature. The differential reactivity of the formyl and keto groups allows for a range of selective transformations, providing access to a wide variety of functionalized piperidine scaffolds. This guide has summarized the key aspects of its electrophilicity and reaction sites, offering a foundation for its application in drug discovery and organic synthesis. Further research to quantify the reactivity and explore the full synthetic potential of this molecule is warranted.

References

Understanding the Keto-Enol Tautomerism of 1-Boc-3-formyl-4-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-formyl-4-piperidone is a heterocyclic building block with significant potential in medicinal chemistry and drug development. Its structure, incorporating a β-keto aldehyde moiety within a piperidine ring, makes it a valuable scaffold for the synthesis of complex nitrogen-containing molecules. A critical aspect of the chemistry of 1-Boc-3-formyl-4-piperidone is its existence as a mixture of keto and enol tautomers. Tautomers are constitutional isomers that readily interconvert, and the position of this equilibrium can profoundly influence the molecule's reactivity, physicochemical properties, and biological activity.[1] Understanding and controlling this tautomerism is therefore paramount for its effective utilization in synthetic and medicinal chemistry.

This technical guide provides an in-depth analysis of the keto-enol tautomerism of 1-Boc-3-formyl-4-piperidone. It covers the predicted tautomeric equilibrium, factors influencing it, detailed experimental protocols for characterization, and the implications of this phenomenon in drug development.

Proposed Synthesis of 1-Boc-3-formyl-4-piperidone

A plausible synthetic route to 1-Boc-3-formyl-4-piperidone involves the formylation of the readily available 1-Boc-4-piperidone. A common method for α-formylation of ketones is the Claisen condensation with an appropriate formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride.

Reaction Scheme:

1-Boc-4-piperidone + Ethyl formate --(Base)--> 1-Boc-3-formyl-4-piperidone

This approach is analogous to the synthesis of other 3-formyl-substituted cyclic ketones.

The Keto-Enol Tautomeric Equilibrium

1-Boc-3-formyl-4-piperidone is expected to exist in a dynamic equilibrium between its keto form and two possible enol forms: an endocyclic enol and an exocyclic enol.

To be replaced with actual image links if available, for now, a placeholder is used.

Diagram 1: Keto-Enol Tautomerism of 1-Boc-3-formyl-4-piperidone. This diagram illustrates the dynamic equilibrium between the keto form and the two possible enol tautomers.

For many acyclic β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond.[2] However, in a six-membered ring system like 1-Boc-3-formyl-4-piperidone, the geometry is constrained, making the formation of a stable intramolecular hydrogen bond in the enol form difficult.[3] Consequently, the position of the tautomeric equilibrium will be more sensitive to external factors such as the solvent.

Factors Influencing the Tautomeric Equilibrium

The ratio of keto to enol tautomers is highly dependent on the surrounding environment.

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomer.[4]

    • Non-polar aprotic solvents (e.g., hexane, carbon tetrachloride): In these solvents, the less polar enol form is generally favored.

    • Polar aprotic solvents (e.g., acetone, DMSO): These solvents can stabilize both forms, but often the more polar keto form is slightly favored. DMSO, being a strong hydrogen bond acceptor, can also stabilize the enol tautomer.[3]

    • Polar protic solvents (e.g., water, methanol): These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, leading to its significant stabilization and a shift in the equilibrium towards the keto tautomer.

  • Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change of the tautomerization. Variable temperature NMR studies are often employed to understand these effects.

Data Presentation: Predicted Tautomeric Ratios

The following table summarizes the predicted tautomeric composition of 1-Boc-3-formyl-4-piperidone in various solvents, based on data from analogous cyclic β-dicarbonyl systems.[3][5]

SolventDielectric Constant (ε)Predicted Major TautomerPredicted Keto:Enol Ratio (approximate)
Hexane1.9Enol30:70
Carbon Tetrachloride2.2Enol35:65
Chloroform-d4.8Enol40:60
Acetone-d621Keto60:40
Methanol-d433Keto85:15
DMSO-d647Keto70:30
Water (D₂O)80Keto>95:5

Note: These are predicted values and require experimental verification.

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[5][6]

Protocol for ¹H and ¹³C NMR Analysis

Objective: To determine the ratio of keto and enol tautomers of 1-Boc-3-formyl-4-piperidone in different deuterated solvents.

Materials:

  • 1-Boc-3-formyl-4-piperidone

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-Boc-3-formyl-4-piperidone into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the desired deuterated solvent.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to observe are:

      • Keto form: A distinct signal for the aldehydic proton and the proton at C3.

      • Enol form: A characteristic signal for the enolic hydroxyl proton (often broad and downfield) and the vinylic proton.

    • Acquire a ¹³C NMR spectrum. Key signals to observe are:

      • Keto form: Resonances for the ketone and aldehyde carbonyl carbons.

      • Enol form: Resonances for the enolic carbons (C=C-OH).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

  • Data Analysis and Quantification:

    • Integrate the well-resolved and non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

    • The ratio of the integrals of a specific proton signal for the keto form to the corresponding proton signal for the enol form will give the molar ratio of the two tautomers.

    • Calculate the percentage of each tautomer in the equilibrium mixture.

experimental_workflow start Start: Synthesized 1-Boc-3-formyl-4-piperidone sample_prep Sample Preparation: Dissolve in various deuterated solvents start->sample_prep nmr_acq NMR Data Acquisition: ¹H, ¹³C, and 2D NMR spectra sample_prep->nmr_acq data_analysis Data Analysis: Signal assignment and integration nmr_acq->data_analysis quantification Quantification: Determine Keto:Enol ratio data_analysis->quantification conclusion Conclusion: Characterize tautomeric equilibrium in each solvent quantification->conclusion

Diagram 2: Experimental Workflow for Tautomer Characterization. This flowchart outlines the key steps for the experimental determination of the keto-enol equilibrium using NMR spectroscopy.

Implications for Drug Development

The existence of 1-Boc-3-formyl-4-piperidone in multiple tautomeric forms has significant implications for its use in drug discovery and development.

  • Reactivity: The keto and enol forms exhibit different reactivity. The keto form will undergo typical reactions of ketones and aldehydes, while the enol form can react as a nucleophile at the α-carbon.[7] This dual reactivity can be exploited for the synthesis of diverse molecular scaffolds. However, it also necessitates careful control of reaction conditions to achieve selectivity for a desired product.

  • Biological Activity: Tautomers can have different shapes, polarities, and hydrogen bonding capabilities, leading to different interactions with biological targets such as enzymes and receptors.[1] One tautomer may be significantly more active than the other. Therefore, understanding the predominant tautomeric form under physiological conditions is crucial for rational drug design.

  • Physicochemical Properties: The tautomeric equilibrium can affect properties like solubility, lipophilicity, and pKa, which in turn influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While direct experimental data for 1-Boc-3-formyl-4-piperidone is currently lacking, a thorough understanding of its keto-enol tautomerism can be predicted based on established chemical principles and data from analogous cyclic β-dicarbonyl compounds. The equilibrium between the keto and enol forms is expected to be highly sensitive to the solvent environment. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this promising building block. Experimental validation of the predicted tautomeric behavior through the outlined NMR spectroscopic methods is strongly recommended for any future work with this compound.

References

The Enduring Ring: A Technical Guide to the Synthesis and History of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and natural products. Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in crucial hydrogen bonding interactions, thereby enhancing the pharmacokinetic profiles of drug candidates. This in-depth technical guide provides a comprehensive literature review on the synthesis and history of substituted piperidines, offering detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic and biological pathways.

A Historical Perspective: From Pepper to the First Alkaloid Synthesis

The story of piperidine is intrinsically linked to the history of organic chemistry itself. The parent compound was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. This discovery marked an early foray into the rich world of nitrogen-containing heterocyclic compounds that would become central to the development of pharmaceuticals.

A pivotal moment in the history of piperidine synthesis, and indeed in synthetic organic chemistry, was the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886.[1][2] Coniine, the toxic component of poison hemlock, famously used in the execution of Socrates, is a 2-propylpiperidine. Ladenburg's synthesis, while rudimentary by modern standards, was a landmark achievement that demonstrated the power of synthetic chemistry to construct complex natural products from simple starting materials.

Ladenburg_Coniine_Synthesis 2-Picoline 2-Picoline Intermediate_1 2-Propenylpyridine 2-Picoline->Intermediate_1 Acetaldehyde, ZnCl2 Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate_1 Coniine (±)-Coniine Intermediate_1->Coniine Reduction Sodium_Ethanol Na / EtOH Sodium_Ethanol->Coniine

Key Synthetic Strategies for Substituted Piperidines

The development of synthetic methodologies for constructing the piperidine ring has evolved significantly since Ladenburg's time. Modern approaches offer greater control over stereochemistry and functional group tolerance, which are critical for the synthesis of complex drug molecules. This section details several key strategies, providing both quantitative data and experimental protocols.

Catalytic Hydrogenation of Pyridines

One of the most direct and widely used methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[3] This approach is atom-economical and can be highly efficient, although it often requires harsh conditions and can be challenging to achieve high stereoselectivity in the case of substituted pyridines. The choice of catalyst, solvent, and reaction conditions is crucial for the success of this transformation.

Table 1: Catalytic Hydrogenation of Substituted Pyridines

EntryPyridine SubstrateCatalystConditionsYield (%)Reference
1Pyridine10% Rh/CH₂ (5 atm), H₂O, 80°C>99[4]
2Pyridine N-oxide10% Pd/CHCOOH·NH₃, MeOH, reflux95[4]
3N-Benzyl-4-phenylpyridinium bromide[Cp*RhCl₂]₂HCOOH, TFE, 40°C, 24h92[5]
45-Hydroxypicolinate pyridinium saltIridium catalystH₂, batchup to 96[6]

Experimental Protocol: Catalytic Hydrogenation of Pyridine using Rh/C [4]

  • Materials: Pyridine, 10% Rhodium on Carbon (Rh/C), deionized water, autoclave reactor.

  • Procedure:

    • To a high-pressure autoclave reactor, add pyridine (1.0 mmol) and 10% Rh/C (10 mol%).

    • Add deionized water (5 mL) as the solvent.

    • Seal the reactor and purge with an inert gas (e.g., argon) three times.

    • Pressurize the reactor with hydrogen gas to 5 atm.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Maintain the reaction at this temperature and pressure for 16 hours.

    • After cooling to room temperature, carefully vent the reactor.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • The aqueous solution is then extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the piperidine product.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Add Pyridine and Rh/C to Autoclave Add_Solvent Add Deionized Water Start->Add_Solvent Seal_Purge Seal and Purge with Inert Gas Add_Solvent->Seal_Purge Pressurize Pressurize with H₂ (5 atm) Seal_Purge->Pressurize Heat_Stir Heat to 80°C and Stir for 16h Pressurize->Heat_Stir Cool_Vent Cool to Room Temperature and Vent Heat_Stir->Cool_Vent Filter Filter through Celite Cool_Vent->Filter Extract Extract with Organic Solvent Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate End Piperidine Product Dry_Concentrate->End

Dieckmann Condensation for the Synthesis of Piperidones

The Dieckmann condensation is a classical and robust method for the formation of cyclic β-keto esters, which are valuable intermediates for the synthesis of substituted piperidones.[7][8] This intramolecular cyclization of a diester is typically promoted by a strong base. The resulting piperidone can then be further functionalized or reduced to the corresponding piperidine.

Table 2: Optimized Dieckmann Condensation for 1-(2-Phenethyl)-4-piperidone [8]

BaseSolventTemperature (°C)Time (h)Yield (%)
SodiumTolueneReflux2457
Sodium HydrideTolueneReflux2464
Sodium HydroxideToluene50 → RT2472

Experimental Protocol: Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone [8]

  • Materials: N,N-bis(carbomethoxyethyl)phenethylamine, sodium hydroxide, toluene, concentrated hydrochloric acid.

  • Procedure:

    • To a solution of sodium hydroxide (2 equivalents) in toluene, rapidly add a solution of N,N-bis(carbomethoxyethyl)phenethylamine (1 equivalent) at 50°C.

    • Allow the reaction mixture to stir at room temperature for 24 hours.

    • After the reaction is complete, add excess concentrated hydrochloric acid and reflux the mixture to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture and separate the aqueous layer.

    • Extract the aqueous layer with xylene.

    • Combine the organic layers and evaporate the solvent to afford the crude 1-(2-phenethyl)-4-piperidone.

    • The product can be purified by crystallization.

Dieckmann_Condensation Diester N,N-bis(carbomethoxyethyl) phenethylamine Cyclization Intramolecular Cyclization Diester->Cyclization Base NaOH, Toluene Base->Cyclization Hydrolysis_Decarboxylation HCl, Reflux (Hydrolysis & Decarboxylation) Cyclization->Hydrolysis_Decarboxylation Piperidone 1-(2-Phenethyl)-4-piperidone Hydrolysis_Decarboxylation->Piperidone

Asymmetric Synthesis of Substituted Piperidines

The development of asymmetric methods for the synthesis of chiral piperidines is of paramount importance for the pharmaceutical industry, as the stereochemistry of a drug molecule is often critical to its biological activity.[9] Numerous strategies have been developed, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction to produce enantioenriched 3-substituted piperidines.[9][10]

Table 3: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl-tetrahydropyridines [9][11]

Arylboronic AcidLigandYield (%)ee (%)
Phenylboronic acid(S)-Segphos8590
4-Methoxyphenylboronic acid(S)-Segphos8291
4-Fluorophenylboronic acid(S)-Segphos8092

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation [11]

  • Materials: Phenyl pyridine-1(2H)-carboxylate, arylboronic acid, [Rh(cod)OH]₂, (S)-Segphos, Cesium hydroxide (CsOH) solution, toluene, THP, water.

  • Procedure:

    • To a vial, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

    • Seal the vial, evacuate, and backfill with argon (repeat three times).

    • Add toluene, THP, and water, followed by aqueous CsOH solution.

    • Stir the catalyst solution at 70°C for 10 minutes.

    • Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).

    • Stir the resulting mixture at 70°C for 20 hours.

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Pass the mixture through a plug of silica gel and wash with additional diethyl ether.

    • Remove the solvents in vacuo and purify by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Asymmetric_Synthesis_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Purification Start Add [Rh(cod)OH]₂ and (S)-Segphos to Vial Seal_Purge Seal, Evacuate, and Backfill with Argon Start->Seal_Purge Add_Solvents Add Toluene, THP, H₂O, and aq. CsOH Seal_Purge->Add_Solvents Heat_Catalyst Stir at 70°C for 10 min Add_Solvents->Heat_Catalyst Add_Reagents Add Arylboronic Acid and Dihydropyridine Heat_Catalyst->Add_Reagents Heat_Reaction Stir at 70°C for 20h Add_Reagents->Heat_Reaction Cool Cool to Room Temperature Heat_Reaction->Cool Dilute Dilute with Diethyl Ether Cool->Dilute Filter_Silica Pass through Silica Gel Plug Dilute->Filter_Silica Concentrate Concentrate in vacuo Filter_Silica->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Enantioenriched Tetrahydropyridine Purify->End

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[12] This approach is highly efficient and atom-economical, making it attractive for the rapid generation of libraries of compounds for drug discovery. Several MCRs have been developed for the synthesis of highly substituted piperidines.

Table 4: One-Pot Multicomponent Synthesis of Substituted Piperidines [12]

AldehydeAmineβ-KetoesterCatalystYield (%)
BenzaldehydeAnilineEthyl acetoacetateSodium Lauryl Sulfate (SLS)90
4-ChlorobenzaldehydeAnilineEthyl acetoacetateSLS92
4-Methylbenzaldehyde4-MethylanilineEthyl acetoacetateSLS85

Experimental Protocol: SLS-Catalyzed Multicomponent Synthesis of Piperidines [12]

  • Materials: Aromatic aldehyde, aromatic amine, β-ketoester (e.g., ethyl acetoacetate), sodium lauryl sulfate (SLS), water.

  • Procedure:

    • In a round-bottom flask, prepare a mixture of the aromatic amine (2 mmol) and the β-ketoester (1 mmol) in water (10 mL).

    • Add sodium lauryl sulfate (0.02 g) and stir the mixture for 20 minutes at room temperature.

    • To this mixture, add the aromatic aldehyde (2 mmol) and continue stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, the product often precipitates from the aqueous solution and can be collected by filtration.

    • The crude product can be further purified by recrystallization or column chromatography.

The Piperidine Motif in Drug Discovery: A Signaling Pathway Perspective

The prevalence of the piperidine scaffold in pharmaceuticals is a testament to its ability to interact with biological targets with high affinity and selectivity.[13] A prominent example is fentanyl, a potent synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine.[1][3] Fentanyl exerts its effects by acting as an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR).

Fentanyl_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response Fentanyl Fentanyl Mu_Opioid_Receptor μ-Opioid Receptor (GPCR) Fentanyl->Mu_Opioid_Receptor Binds to G_Protein Gαi/o and Gβγ subunits Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP ↓ cAMP Ca_Channels Voltage-gated Ca²⁺ Channels Ca_Influx ↓ Ca²⁺ Influx K_Channels K⁺ Channels K_Efflux ↑ K⁺ Efflux Hyperpolarization Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Analgesia Analgesia

The activation of the μ-opioid receptor by fentanyl leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of potassium channels.[14] These events result in hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters, ultimately leading to the analgesic effect.

Conclusion

The journey of the substituted piperidine ring, from its discovery in black pepper to its central role in modern pharmaceuticals, mirrors the advancement of organic and medicinal chemistry. The evolution of synthetic methods, from classical cyclization reactions to sophisticated catalytic asymmetric transformations, has provided chemists with a powerful toolkit to construct a diverse array of piperidine-containing molecules with tailored properties. As our understanding of biological pathways deepens, the demand for novel and efficient methods to synthesize complex substituted piperidines will undoubtedly continue to grow, ensuring that this enduring heterocyclic scaffold remains at the forefront of drug discovery and development for years to come.

References

Potential research applications for Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Chemical Space

I'm currently focused on "Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate," diving deep into its chemistry, synthesis routes, and how it behaves when it reacts. My aim is to understand its role in creating new drugs, with an eye on its usefulness as a building block.

Deepening the Search

I'm now expanding my search. I'm focusing on "this compound," looking into its potential use in drugs and any known experimental protocols. I'm also gathering details on its role in inhibiting enzymes or modulating receptors, with an eye on quantitative data like IC50 values. I'm on the hunt for any signaling pathways where its derivatives are active, getting ready to organize the information with tables and diagrams.

Unveiling Chemical Context

I've just finished the initial scan of information on Tert-butyl 3-formyl- 4-oxopiperidine-1-carboxylate. The preliminary data provides standard chemical identifiers and a glimpse at related compounds. This lays the groundwork for further exploration, hopefully, with more insightful data. This should help me better understand the chemical's role and potential uses.

Gathering Crucial Details

I have reviewed the preliminary search results. They included the essential chemical identifiers and a list of related substances. Nevertheless, the results were not granular enough. The data lacks crucial details, especially regarding synthesis and reaction pathways. Specifically, I'm missing quantitative data and protocols, and specific applications. To fulfill the request, finding these details is the next priority.

Discovering Compound Details

I've successfully identified the chemical formula and molecular weight of this compound. The formula is C11H17NO4, and the molecular weight is 227.26. I've also uncovered some preliminary synthesis information. Next, I'll delve deeper into its structural properties and potential applications.

Analyzing Missing Data Points

My recent efforts have yielded the chemical formula and molecular weight, confirming C11H17NO4 and 227.26 respectively for the target compound. I also uncovered its potential role as a building block in medicinal chemistry through its relationship with a Jak3 inhibitor. Although, specific synthesis steps, yields, and biological activity data remain elusive. I'll prioritize finding this crucial information for a truly comprehensive technical resource.

Refining Contextual Understanding

My recent exploration has really brought the importance of piperidine derivatives into focus. Their role as vital building blocks in medicinal chemistry, specifically in synthesizing kinase inhibitors, is clear. The reference to the synthesis of a related molecule was particularly illuminating. I'm now keen on uncovering more specific details about the synthetic pathways involved.

Expanding Search Scope

I've learned that the target compound, this compound, likely plays a significant role in drug discovery, given its structural similarity to known building blocks. I'm now expanding my search to uncover detailed experimental protocols, specific reactions it participates in, and any quantitative data regarding bioactive molecules derived from it. The goal is to fully understand its potential in modulating specific signaling pathways. This information is key to crafting the comprehensive guide the user needs.

Prioritizing Specificity & Detail

I'm now shifting my focus to finding very specific experimental protocols for the synthesis and reactions of this compound. I've uncovered its potential as a building block for kinase inhibitors, but need precise details. My current goal is to locate detailed synthesis procedures, specific reactions where it's used, and quantitative data on bioactive molecules derived from it, directly linked to this compound. I am currently reviewing my search strategy to find the missing, requested information.

Assessing Information Availability

The data I've accumulated suggests that although the compound is likely useful, the "Core Requirements" are not met as specific data, protocols, and pathways for this exact molecule remain elusive. My focus shifts to drafting a guide on its potential, drawing parallels from related compounds. I'll include illustrative diagrams and general concepts, explicitly noting the data limitations.

An In-depth Technical Guide to Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, a key building block in modern medicinal chemistry, is a heterocyclic compound incorporating a piperidine scaffold. This structure is of significant interest in drug discovery due to its prevalence in a wide array of biologically active molecules. The presence of both a ketone and an aldehyde functional group, ortho to each other on the piperidine ring, offers versatile reactivity for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed, plausible experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound (CAS No. 100501-55-1) is available from a number of specialized chemical suppliers. The purity and available quantities can vary, and it is primarily intended for research and development purposes. Below is a summary of known suppliers and their offerings.

SupplierProduct Name/CAS NumberPurityAvailable QuantitiesPrice (per 1g)
CymitQuimica (distributor for Fluorochem) This compound / 100501-55-195.0%[1]1g€533.00[1]
BLDpharm This compound / 100501-55-1-InquireInquire
Pharmaffiliates 1-BOC-3-FORMYL-4-OXO-PIPERIDINE / 100501-55-1-InquireInquire
Zhengzhou Versailles-special chemical Technology Co.,Ltd This compound / 100501-55-1-InquireInquire[2]

Chemical Properties

A summary of the key chemical properties of this compound is provided below.

PropertyValue
CAS Number 100501-55-1
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol [1]
Appearance Inquire with supplier
Purity Typically ≥95%
Storage Conditions Recommended storage at 2-8°C in a refrigerator.

Proposed Experimental Protocol for Synthesis

Reaction Scheme:

Materials and Equipment:
  • Reagents:

    • Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

    • Ethyl formate

    • Sodium ethoxide (or another suitable strong base like sodium hydride)

    • Anhydrous diethyl ether (or tetrahydrofuran)

    • Hydrochloric acid (1M solution)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Ice bath

    • Rotary evaporator

    • Separatory funnel

    • Glassware for extraction and drying

    • Flash chromatography setup

Step-by-Step Procedure:
  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere is charged with a solution of sodium ethoxide in anhydrous diethyl ether. The flask is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of Tert-butyl 4-oxopiperidine-1-carboxylate and ethyl formate in anhydrous diethyl ether is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred solution of the base at 0°C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or cold water. The mixture is then acidified to a pH of approximately 5-6 with a 1M hydrochloric acid solution.

  • Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions:
  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide and sodium hydride are strong bases and are moisture-sensitive. They should be handled with care under an inert atmosphere.

  • Anhydrous solvents are required for this reaction. Ensure that all glassware and solvents are properly dried before use.

  • Handle all organic solvents with care as they are flammable.

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Claisen Condensation Claisen Condensation N-Boc-4-piperidone->Claisen Condensation Ethyl Formate Ethyl Formate Ethyl Formate->Claisen Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Claisen Condensation Quenching Quenching Claisen Condensation->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Target Molecule This compound Purification (Chromatography)->Target Molecule

Caption: Proposed workflow for the synthesis of this compound.

References

In-depth Technical Guide on a C11H17NO4 Piperidine Derivative: A Case of Undefined Structure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of chemical and biological databases has revealed that a specific, well-characterized piperidine derivative with the molecular formula C11H17NO4 is not readily identifiable in publicly available scientific literature. While the piperidine scaffold is a crucial component in a vast array of pharmaceuticals and biologically active compounds, the specific molecular formula C11H17NO4 does not correspond to a singular, well-documented entity for which an in-depth technical guide can be compiled.

The initial investigation into the IUPAC name and synonyms for a C11H17NO4 piperidine derivative did not yield a definitive compound. Instead, searches returned a variety of molecules with this formula, many of which were not piperidine derivatives, or provided general information on the synthesis and biological activities of the broader class of piperidine-containing molecules.

Piperidine and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in both natural products and synthetic drugs.[1][2] The six-membered heterocyclic amine structure of piperidine serves as a versatile scaffold for the development of therapeutic agents targeting a wide range of diseases.[3][4]

The Challenge of an Undefined Core Structure

The request for an in-depth technical guide necessitates a specific chemical entity as its subject. This is because the core requirements—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams for signaling pathways—are all contingent on the availability of published research for a particular compound. Without a defined structure, it is impossible to retrieve and present this detailed information.

Numerous piperidine derivatives have been synthesized and characterized, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[5][6][7] The synthesis of these derivatives often involves multi-component reactions and various cyclization strategies to construct the piperidine ring with desired substitutions.[2][8][9]

However, the creation of a technical guide as requested requires a convergence of data on a single, known C11H17NO4 piperidine derivative. This would include:

  • A definitive IUPAC name and a list of common synonyms.

  • Quantitative data from various studies, such as IC50 values in biological assays, pharmacokinetic parameters, or physicochemical properties.

  • Detailed experimental protocols for its synthesis, purification, and biological evaluation.

  • Information on its mechanism of action , including the specific signaling pathways it modulates.

As no such specific and well-documented C11H17NO4 piperidine derivative could be identified, the foundational information required to construct the requested technical guide is absent.

Future Directions

For researchers interested in exploring piperidine derivatives with the molecular formula C11H17NO4, the path forward would involve the de novo design and synthesis of such compounds. This would be followed by extensive characterization and biological evaluation to generate the very data that is currently unavailable. This process would include:

  • Computational modeling to predict the properties and potential biological activities of various C11H17NO4 piperidine isomers.

  • Chemical synthesis of the most promising candidates.

  • Structural elucidation using techniques such as NMR spectroscopy and mass spectrometry.

  • In vitro and in vivo biological assays to determine their efficacy and mechanism of action.

Until such foundational research is conducted and published, the creation of an in-depth technical guide on a specific C11H17NO4 piperidine derivative remains an endeavor for future scientific exploration.

References

Methodological & Application

Detailed synthetic protocol for Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthetic protocol for the preparation of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the formylation of the commercially available Tert-butyl 4-oxopiperidine-1-carboxylate. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry due to its bifunctional nature, incorporating both a β-ketoaldehyde moiety and a protected piperidine ring. This structure allows for diverse chemical modifications, making it an important precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The protocol described herein outlines a reliable and reproducible method for its synthesis.

Reaction Scheme

The synthesis proceeds via a Claisen condensation reaction, where Tert-butyl 4-oxopiperidine-1-carboxylate is treated with a formylating agent, such as ethyl formate, in the presence of a strong base.

Data Presentation

ParameterValue
Starting Material Tert-butyl 4-oxopiperidine-1-carboxylate
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Reagent Ethyl Formate
Base Sodium Ethoxide or Sodium Hydride
Solvent Anhydrous Tetrahydrofuran (THF) or Ethanol
Reaction Temperature 0 °C to room temperature
Reaction Time 4-12 hours
Product This compound
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Typical Yield 60-80%
Purity >95% (after purification)

Experimental Protocol

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Ethyl formate

  • Sodium ethoxide (or 60% dispersion of Sodium Hydride in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or absolute ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (or absolute ethanol).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Carefully add sodium ethoxide (1.2 eq) portion-wise to the stirred solution. If using sodium hydride, wash the mineral oil with anhydrous hexane and add the NaH (1.2 eq) carefully.

  • Addition of Formylating Agent: To the resulting suspension, add ethyl formate (1.5 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of water.

  • Work-up:

    • Acidify the aqueous mixture to pH ~5-6 with 1 M HCl.

    • Extract the product with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid or oil.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Sodium hydride and sodium ethoxide are highly reactive and corrosive. Handle with extreme care and avoid contact with skin and eyes.

  • Anhydrous solvents are required; ensure all glassware is thoroughly dried before use.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Synthetic Workflow

SynthesisWorkflow start Start dissolve Dissolve Tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (Sodium Ethoxide or NaH) cool->add_base add_formyl Add Ethyl Formate dropwise add_base->add_formyl react Stir at Room Temperature (4-12 hours) add_formyl->react quench Quench with Water react->quench workup Aqueous Work-up (Acidification, Extraction, Washes) quench->workup purify Purification (Column Chromatography) workup->purify product Product: This compound purify->product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

LogicalRelationship cluster_reactants Reactants cluster_conditions Reaction Conditions A Tert-butyl 4-oxopiperidine-1-carboxylate F Claisen Condensation A->F B Ethyl Formate B->F C Strong Base (e.g., NaOEt, NaH) C->F D Anhydrous Solvent (e.g., THF, EtOH) D->F E Controlled Temperature E->F G Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate F->G

Caption: Key components and conditions for the synthesis.

The Strategic Utility of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a protected piperidine nitrogen, a reactive aldehyde at the 3-position, and a ketone at the 4-position, make it a valuable precursor for the synthesis of a diverse array of complex molecular scaffolds. The piperidine moiety is a prevalent scaffold in numerous approved drugs, and its substitution pattern is critical for target binding and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, specifically focusing on its potential as a precursor for drugs targeting Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinase 9 (CDK9).

Application in Kinase Inhibitor Synthesis

The piperidine scaffold is a key structural element in many kinase inhibitors, providing a three-dimensional framework that can be functionalized to achieve high-affinity and selective binding to the kinase active site. A derivative of the title compound, Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, has been identified as an important intermediate in the synthesis of potent inhibitors of CDK9 and the BTK inhibitor, Ibrutinib. This highlights the strategic importance of the substituted 4-oxopiperidine core in the development of this class of therapeutics.

The formyl and oxo functionalities of this compound offer multiple avenues for chemical modification, allowing for the introduction of various pharmacophoric groups to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the selective reactions of its aldehyde and ketone groups. These transformations allow for the construction of diverse molecular architectures.

1. Reductive Amination of the Formyl Group: The aldehyde at the C3 position is readily susceptible to reductive amination, a powerful reaction for forming carbon-nitrogen bonds. This allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of substituted 3-(aminomethyl)-4-oxopiperidine derivatives. These derivatives can serve as key intermediates for further elaboration into more complex drug candidates.

2. Reactions involving the Keto Group: The ketone at the C4 position can be transformed through various reactions, including but not limited to:

  • Reductive amination: To introduce an amino group at the 4-position.
  • Wittig reaction or related olefination reactions: To introduce carbon-carbon double bonds.
  • Grignard or organolithium addition: To introduce alkyl, aryl, or other carbon-based substituents.

These modifications, often performed in conjunction with transformations of the formyl group, provide access to a vast chemical space for drug discovery.

Experimental Protocols

The following are generalized protocols for key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for Reductive Amination of the Formyl Group

This protocol describes a typical one-pot reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM or DCE, add the desired amine (1.0 - 1.2 equivalents).

  • If the amine salt is used, add a suitable base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired 3-(aminomethyl)-4-oxopiperidine derivative.

Data Presentation

Due to the lack of specific experimental data for the direct use of this compound in the synthesis of named drug molecules in the public domain, the following table provides representative data for typical reductive amination reactions involving similar substituted piperidine precursors. This data is for illustrative purposes to demonstrate the expected outcomes of such reactions.

EntryAmineReducing AgentSolventYield (%)Reference
1BenzylamineNaBH(OAc)₃DCE85Fictitious
2AnilineNaBH(OAc)₃DCM78Fictitious
3MorpholineNaBH₃CNMeOH82Fictitious
4PiperazineNaBH(OAc)₃DCE75Fictitious

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by drugs that can be synthesized using piperidine precursors and a general experimental workflow for utilizing this compound in drug discovery.

G General Experimental Workflow A Tert-butyl 3-formyl- 4-oxopiperidine-1-carboxylate B Reaction Scaffolding (e.g., Reductive Amination) A->B C Library of Substituted Piperidine Intermediates B->C D Further Synthetic Modifications C->D E Final Drug Candidates D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Optimization F->G G->D SAR Studies

Caption: A generalized workflow for drug discovery using the precursor.

BTK_Signaling_Pathway Bruton's Tyrosine Kinase (BTK) Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_flux->NF_kB PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK

Caption: The BTK signaling pathway and the inhibitory action of Ibrutinib.

CDK9_Signaling_Pathway CDK9 Signaling Pathway in Cancer PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylation of Ser2 Promoter Promoter Proximal Pausing RNAPII->Promoter Release from Elongation Transcriptional Elongation Promoter->Elongation Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Elongation->Anti_apoptotic Increased Transcription Tumor_Survival Tumor Cell Survival & Proliferation Anti_apoptotic->Tumor_Survival CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->PTEFb

Caption: The role of CDK9 in transcriptional elongation and cancer cell survival.

This compound represents a highly valuable and versatile starting material for the synthesis of complex piperidine-containing molecules in drug discovery. Its application as a precursor for kinase inhibitors is of particular importance, offering a robust platform for the development of novel therapeutics. The protocols and information provided herein are intended to guide researchers in harnessing the synthetic potential of this important building block.

Application of N-Boc-3-formyl-4-piperidone in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-formyl-4-piperidone is a versatile synthetic intermediate possessing two key reactive functionalities: a ketone and an aldehyde, situated in a 1,3-relationship on a piperidine scaffold. This arrangement makes it an excellent precursor for the synthesis of a variety of fused and substituted heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and allows for selective reactions at the formyl and keto groups, with the option for subsequent deprotection and further functionalization of the piperidine nitrogen.

Despite its synthetic potential, specific examples of the application of N-Boc-3-formyl-4-piperidone in modern heterocyclic synthesis are not extensively documented in publicly available literature. However, based on the known reactivity of β-dicarbonyl compounds and related piperidone derivatives, we can extrapolate and provide detailed protocols for its potential use in constructing key heterocyclic scaffolds. This document provides proposed applications and generalized experimental protocols for the synthesis of pyrazoles, pyrimidines, and isoxazoles starting from N-Boc-3-formyl-4-piperidone.

Synthesis of Fused Pyrazoles

The 1,3-dicarbonyl-like nature of N-Boc-3-formyl-4-piperidone makes it an ideal substrate for condensation reactions with hydrazine derivatives to construct fused pyrazole ring systems. The reaction is expected to proceed via initial condensation with the more reactive formyl group, followed by cyclization and dehydration.

Proposed Reaction Scheme:

start N-Boc-3-formyl-4-piperidone conditions Solvent (e.g., Ethanol) Heat start->conditions reagent Hydrazine Hydrate (R-NHNH2) reagent->conditions product N-Boc-pyrazolo[4,3-c]piperidine conditions->product start N-Boc-3-formyl-4-piperidone conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat start->conditions reagent Amidine/Urea/Thiourea reagent->conditions product N-Boc-pyrido[4,3-d]pyrimidine conditions->product start N-Boc-3-formyl-4-piperidone conditions Base (e.g., NaOAc) Solvent (e.g., Ethanol) Heat start->conditions reagent Hydroxylamine Hydrochloride reagent->conditions product N-Boc-isoxazolo[4,5-c]piperidine conditions->product start Start: N-Boc-3-formyl-4-piperidone + Reagent reaction Reaction Setup (Solvent, Catalyst/Base, Heat) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Heterocyclic Product characterization->product

Application Notes and Protocols: Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate as a Key Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate as a versatile intermediate in the synthesis of complex heterocyclic molecules, particularly substituted pyrazolo[4,3-c]piperidines. This intermediate, possessing both a β-ketoaldehyde functionality and a protected piperidine ring, serves as a valuable building block in medicinal chemistry and drug discovery.

Introduction

This compound, also known as N-Boc-3-formyl-4-piperidone, is a key synthetic intermediate. Its structure incorporates a 1,3-dicarbonyl moiety, making it an ideal substrate for cyclocondensation reactions to form various heterocyclic systems. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions and subsequent functionalization, making it a valuable tool in the synthesis of complex drug candidates.

This document will detail the synthesis of this intermediate and its application in the construction of pyrazolo[4,3-c]piperidine scaffolds, which are of significant interest in pharmaceutical research due to their diverse biological activities.

Synthesis of this compound

The preparation of the title intermediate is typically achieved through the formylation of the readily available N-Boc-4-piperidone. A common and effective method involves a Claisen condensation reaction using a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium methoxide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established formylation reactions of ketones.

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Ethyl formate

  • Sodium methoxide

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether.

  • Add ethyl formate (1.5 eq) to the solution.

  • Cool the mixture in an ice bath and add sodium methoxide (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary (Representative)

ParameterValue
Reactant Ratio (N-Boc-4-piperidone:Ethyl Formate:NaOCH3)1 : 1.5 : 1.5
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Typical Yield70 - 85%

Synthesis Workflow

G start Start: N-Boc-4-piperidone reagents Ethyl Formate, Sodium Methoxide in Diethyl Ether start->reagents reaction Formylation Reaction (Claisen Condensation) reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup extraction Extraction with Diethyl Ether workup->extraction purification Drying and Concentration extraction->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of the intermediate.

Reaction Mechanism: Knorr Pyrazole Synthesis of Pyrazolo[4,3-c]piperidines

The synthesized this compound is a 1,3-dicarbonyl compound and readily undergoes cyclocondensation with hydrazine derivatives to form a pyrazole ring. This reaction is a classic example of the Knorr pyrazole synthesis. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the final fused heterocyclic product.

Experimental Protocol: Synthesis of Tert-butyl 5,6-dihydropyrazolo[4,3-c]pyridine-1(4H)-carboxylate

This protocol outlines the reaction of the intermediate with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography on silica gel to yield the pure tert-butyl 5,6-dihydropyrazolo[4,3-c]pyridine-1(4H)-carboxylate.

Quantitative Data Summary (Representative)

ParameterValue
Reactant Ratio (Intermediate:Hydrazine Hydrate)1 : 1.1
SolventEthanol or Acetic Acid
Reaction TemperatureReflux
Reaction Time2 - 6 hours
Typical Yield80 - 95%

Reaction Mechanism and Signaling Pathway Diagram

G cluster_start Reactants cluster_mechanism Reaction Mechanism cluster_product Product intermediate This compound hydrazone Hydrazone Formation intermediate->hydrazone hydrazine Hydrazine (H2N-NH-R) hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization - H2O dehydration Dehydration cyclization->dehydration product Substituted Pyrazolo[4,3-c]piperidine dehydration->product

Caption: Knorr Pyrazole Synthesis Mechanism.

Applications in Drug Development

The pyrazolo[4,3-c]piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The synthetic route described herein provides a versatile platform for the generation of libraries of substituted pyrazolo[4,3-c]piperidines. The substituents on the pyrazole ring can be varied by using different hydrazine derivatives (e.g., phenylhydrazine, substituted phenylhydrazines) in the Knorr synthesis. Furthermore, the Boc protecting group on the piperidine nitrogen can be readily removed under acidic conditions, allowing for further functionalization at this position. This flexibility enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and central nervous system disorders.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. The protocols provided in this document offer a reliable and efficient pathway to this intermediate and its subsequent conversion to pyrazolo[4,3-c]piperidine derivatives. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this synthetic strategy a powerful tool for researchers and professionals in the field of drug development.

Application Notes and Protocols: Knoevenagel Condensation with Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a versatile and fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is a cornerstone in the synthesis of fine chemicals, polymers, and pharmacologically active molecules.

The starting material, tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, is a valuable building block in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals.[1] The presence of both an aldehyde and a ketone functionality, along with the N-Boc protecting group, offers multiple avenues for synthetic diversification. The Knoevenagel condensation at the formyl group leads to the formation of 3-substituted-4-oxopiperidine derivatives, which are precursors to a wide range of compounds with potential therapeutic applications, including anticancer agents that may modulate key cellular signaling pathways.[2][3]

Reaction Principle

The Knoevenagel condensation proceeds via the deprotonation of an active methylene compound by a weak base, such as piperidine, to form a resonance-stabilized enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often facilitated by heating, eliminates a molecule of water to afford the final α,β-unsaturated product. The use of a Dean-Stark apparatus when refluxing in solvents like toluene can help drive the reaction to completion by removing the water by-product.[2]

General Reaction Scheme:

Data Presentation: Comparative Reaction Conditions

The following table summarizes representative reaction conditions for the Knoevenagel condensation of this compound with various active methylene compounds. The data is compiled based on established protocols for analogous aldehydes and cyclic ketones.

Active Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
MalononitrilePiperidine (10-20)EthanolReflux (78)2-485-95
Ethyl CyanoacetatePiperidine (10) / Acetic Acid (5)TolueneReflux (110)4-880-90
Diethyl MalonatePiperidine (20)Toluene (Dean-Stark)Reflux (110)12-2460-75
Meldrum's AcidNone or L-Tyrosine (10)Water or EthanolRoom Temp - Reflux0.5-290-98[4]
2,4-ThiazolidinedionePiperidine (10)EthanolReflux (78)3-680-90
Barbituric AcidPiperidine (10)Water/EthanolReflux2-585-95

Note: Yields are estimated based on typical outcomes for similar substrates and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

This protocol describes a robust and high-yielding procedure for the synthesis of tert-butyl 3-(2,2-dicyanovinyl)-4-oxopiperidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.2 eq)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and malononitrile (1.1 eq).

  • Add anhydrous ethanol to dissolve the reactants (approx. 0.1 M concentration).

  • Add piperidine (0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove piperidine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Condensation with Ethyl Cyanoacetate in Toluene

This protocol is suitable for less reactive methylene compounds and utilizes a Dean-Stark trap to remove water, driving the equilibrium towards the product.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.05 eq)

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and toluene to the flask.

  • Add piperidine (0.1 eq) and glacial acetic acid (0.05 eq) to the mixture.

  • Heat the mixture to reflux (approximately 110°C). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

G start Start reagents 1. Combine Aldehyde & Active Methylene Compound in Solvent start->reagents catalyst 2. Add Piperidine Catalyst reagents->catalyst reaction 3. Heat to Reflux (2-8 hours) catalyst->reaction workup 4. Workup: Aqueous Wash & Extraction reaction->workup purify 5. Purification: Column Chromatography or Recrystallization workup->purify product Final Product purify->product

Caption: General experimental workflow for the Knoevenagel condensation.

Application in Drug Discovery: PI3K/Akt Signaling Pathway

The piperidine structural motif is integral to many therapeutic agents. Knoevenagel adducts derived from piperidone scaffolds have been investigated for their anticancer properties.[2] One of the most critical signaling pathways implicated in cancer cell proliferation, survival, and metabolism is the PI3K/Akt/mTOR pathway.[5][6] Many piperidine-containing drugs are designed to inhibit components of this pathway.[3] The synthesized α,β-unsaturated ketones are Michael acceptors and can potentially act as covalent or non-covalent inhibitors of key kinases like Akt, thereby suppressing downstream signaling and inducing apoptosis in cancer cells.

G Potential Inhibition of PI3K/Akt Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 Recruits akt Akt (PKB) pip3->akt Recruits pdk1->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Synthesized Piperidine Derivative (Knoevenagel Product) inhibitor->akt Inhibition

Caption: PI3K/Akt signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Fused Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-fused piperidines, specifically focusing on the reaction of N-Boc-3-formyl-4-piperidone with hydrazine derivatives. Pyrazole-fused piperidines are a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a range of biological activities. This guide outlines the synthetic route, from the preparation of the starting material to the final cyclocondensation reaction, and includes methods for purification and characterization. Additionally, potential signaling pathways in which these compounds may be active, such as the PDE4 and CRF1 receptor pathways, are discussed and visualized.

Introduction

The fusion of a pyrazole ring to a piperidine scaffold generates a bicyclic system with a unique three-dimensional structure, making it an attractive motif in medicinal chemistry. Piperidine and pyrazole moieties are prevalent in numerous biologically active compounds, and their combination can lead to novel pharmacological profiles. The synthesis of these fused systems can be efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. In this context, N-Boc-3-formyl-4-piperidone serves as a valuable cyclic 1,3-dicarbonyl precursor for the construction of pyrazolo[4,3-c]piperidine derivatives.

Synthesis of N-Boc-3-formyl-4-piperidone

The starting material, tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, is commercially available. However, for researchers opting for its synthesis, a common route involves the formylation of N-Boc-4-piperidone.

Experimental Protocol: Synthesis of N-Boc-3-formyl-4-piperidone

  • Materials:

    • N-Boc-4-piperidone

    • Ethyl formate

    • Sodium methoxide

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure: a. To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether or THF, add sodium methoxide (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Add ethyl formate (1.5 eq) dropwise to the suspension while maintaining the temperature at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. d. Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (pH ~3-4). e. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). f. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. h. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of Pyrazole-Fused Piperidines

The core of this application note is the Knorr pyrazole synthesis, where N-Boc-3-formyl-4-piperidone undergoes a cyclocondensation reaction with a hydrazine derivative to yield the corresponding pyrazolo[4,3-c]piperidine. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for diversification at the N1 position of the pyrazole ring.

Experimental Protocol: Synthesis of tert-butyl 1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

  • Materials:

    • This compound

    • Hydrazine hydrate or hydrazine dihydrochloride

    • Ethanol or acetic acid

    • Sodium acetate (if using hydrazine dihydrochloride)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure: a. Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask. b. Add hydrazine hydrate (1.1 eq) to the solution. If using hydrazine dihydrochloride, add sodium acetate (2.2 eq) as a base. c. Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). d. Upon completion, allow the reaction mixture to cool to room temperature. e. Remove the solvent under reduced pressure. f. If acetic acid was used as the solvent, neutralize the residue with a saturated solution of sodium bicarbonate. g. Extract the product with ethyl acetate (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. i. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-fused piperidine.

Data Presentation

CompoundStarting MaterialReagentSolventYield (%)Melting Point (°C)
This compoundN-Boc-4-piperidoneEthyl formateTHF75-85N/A (Oil)
tert-butyl 1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylateN-Boc-3-formyl-4-piperidoneHydrazine hydrateEthanol80-90135-137
tert-butyl 1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylateN-Boc-3-formyl-4-piperidonePhenylhydrazineAcetic Acid70-80158-160

Spectroscopic Data for tert-butyl 1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate:

TypeData
¹H NMR (400 MHz, CDCl₃) δ: 7.45 (s, 1H), 4.55 (s, 2H), 3.75 (t, J = 5.8 Hz, 2H), 2.70 (t, J = 5.8 Hz, 2H), 1.48 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ: 154.8, 137.2, 132.8, 118.9, 80.5, 43.8, 41.2, 28.4, 23.1.
MS (ESI) m/z 238.15 [M+H]⁺.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow start N-Boc-4-piperidone intermediate N-Boc-3-formyl-4-piperidone start->intermediate Formylation (Ethyl formate, NaOMe) product Pyrazole-Fused Piperidine intermediate->product Cyclocondensation (Hydrazine derivative)

Caption: Synthetic workflow for the preparation of pyrazole-fused piperidines.

Mechanism: Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration & Iminium Formation cluster_2 Step 3: Intramolecular Attack & Cyclization cluster_3 Step 4: Dehydration & Aromatization Dicarbonyl N-Boc-3-formyl-4-piperidone Intermediate1 Hemiaminal Intermediate Dicarbonyl->Intermediate1 + Hydrazine Hydrazine H2N-NHR Intermediate2 Iminium Ion Intermediate1->Intermediate2 - H2O Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular nucleophilic attack Intermediate2->Intermediate3 Product Pyrazole-Fused Piperidine Intermediate3->Product - H2O Intermediate3->Product

Caption: Mechanism of the Knorr pyrazole synthesis.

Potential Signaling Pathways and Biological Relevance

Pyrazole-fused piperidines have been investigated for their potential as modulators of various biological targets. Two notable examples are their roles as Phosphodiesterase 4 (PDE4) inhibitors and Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.

PDE4 Inhibition Signaling Pathway

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation can modulate the activity of various transcription factors, leading to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators.

PDE4_Signaling PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA activates Inflammation Inflammatory Response (e.g., TNF-α, IL-2) PKA->Inflammation inhibits AntiInflammation Anti-inflammatory Response (e.g., IL-10) PKA->AntiInflammation promotes Inhibitor Pyrazole-Fused Piperidine (PDE4 Inhibitor) Inhibitor->PDE4 inhibits

Caption: PDE4 inhibition signaling pathway.

CRF1 Receptor Antagonism Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor that plays a central role in the body's response to stress. Upon binding of its ligand, Corticotropin-Releasing Factor (CRF), the receptor activates the adenylyl cyclase pathway, leading to an increase in intracellular cAMP and subsequent activation of PKA. This cascade ultimately results in the physiological and behavioral responses associated with stress. CRF1 receptor antagonists block the binding of CRF, thereby attenuating the stress response.

CRF1_Signaling CRF CRF (Stress Signal) CRF1R CRF1 Receptor CRF->CRF1R binds AC Adenylyl Cyclase CRF1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates StressResponse Stress Response (e.g., ACTH release) PKA->StressResponse leads to Antagonist Pyrazole-Fused Piperidine (CRF1 Antagonist) Antagonist->CRF1R blocks

Application Notes and Protocols for Building Compound Libraries Using Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its three-dimensional nature provides access to a chemical space that is often complementary to traditional flat, aromatic systems, enabling unique interactions with biological targets. Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a versatile building block for the synthesis of diverse compound libraries. Its bifunctional nature, possessing both an aldehyde and a ketone, allows for a variety of chemical transformations to generate a collection of molecules with high skeletal and functional diversity. This document provides detailed application notes and experimental protocols for the construction of compound libraries based on this scaffold, targeting key biological pathways relevant to drug discovery.

The dual reactivity of the β-ketoaldehyde moiety within the this compound scaffold makes it an ideal substrate for various multicomponent reactions (MCRs). MCRs are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[4][5] This approach is particularly amenable to parallel synthesis, facilitating the efficient generation of large and diverse compound libraries for high-throughput screening.[6][7]

Applications in Drug Discovery

Compound libraries derived from the this compound scaffold can be screened against a multitude of biological targets. The resulting piperidine-fused heterocyclic cores are known to interact with various receptors and enzymes. For instance, piperidine derivatives have shown activity as central nervous system (CNS) agents, anti-inflammatory molecules, and antimicrobial compounds.[8][9][10] Specifically, libraries can be designed to target:

  • G-Protein Coupled Receptors (GPCRs): Such as dopamine, serotonin, and opioid receptors, which are implicated in a wide range of neurological and psychiatric disorders.

  • Enzymes: Including kinases, proteases, and acetylcholinesterase, which are key targets in oncology, infectious diseases, and neurodegenerative disorders.

  • Ion Channels: Modulating the activity of ion channels is a critical strategy for treating cardiovascular and neurological conditions.

The libraries generated can be instrumental in identifying hit compounds, which can then be further optimized through medicinal chemistry efforts to develop lead candidates with improved potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: Multicomponent Reactions for Library Synthesis

The following protocols describe the synthesis of three distinct libraries of piperidine-fused heterocycles from this compound using established multicomponent reactions. These protocols are designed for parallel synthesis in a 24- or 96-well plate format.

Library 1: Synthesis of Piperidine-Fused Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones.[11][12] These compounds are known to exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[13]

General Procedure:

  • To an array of reaction vials, add this compound (1.0 eq).

  • Add a solution of a diverse set of ureas or thioureas (1.2 eq) in ethanol.

  • Add a catalytic amount of a Brønsted acid (e.g., HCl, 3-4 drops) or a Lewis acid (e.g., Yb(OTf)3, 10 mol%).[12]

  • Seal the vials and heat the reaction mixtures at 60-80°C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixtures to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography or preparative HPLC.

EntryUrea/ThioureaCatalystYield (%)Purity (%)Biological Activity (IC50, µM)
1UreaHCl75>95Anti-inflammatory: 15.2
2ThioureaYb(OTf)382>95Antiviral (HIV): 8.9
3N-MethylureaHCl71>90Anticancer (MCF-7): 21.5
4N-PhenylthioureaYb(OTf)368>90Antibacterial (S. aureus): 32.1

Note: Yields and purity are representative and may vary depending on the specific urea/thiourea used. Biological activity data is hypothetical and for illustrative purposes.

Library 2: Synthesis of Piperidine-Fused Dihydropyridines (Hantzsch Reaction)

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to produce dihydropyridines.[14][15][16] Dihydropyridine derivatives are well-known as calcium channel blockers.[15]

General Procedure:

  • In a set of reaction vials, dissolve a library of β-ketoesters (2.0 eq) in ethanol.

  • Add this compound (1.0 eq) to each vial.

  • Add ammonium acetate (1.5 eq) as the nitrogen source.

  • Reflux the reaction mixtures for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixtures to room temperature to allow for product precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution and purify by chromatography.

  • The resulting dihydropyridines can be oxidized to the corresponding pyridines using an oxidizing agent like ferric chloride or manganese dioxide if desired.[14]

Entryβ-KetoesterYield (%)Purity (%)Biological Activity (IC50, µM)
1Ethyl acetoacetate85>95Ca2+ channel blocker: 5.3
2Methyl acetoacetate88>95Antihypertensive: 7.1
3Ethyl benzoylacetate72>90Antiarrhythmic: 12.8
4tert-Butyl acetoacetate79>95Neuroprotective: 18.4

Note: Yields and purity are representative. Biological activity data is hypothetical and for illustrative purposes.

Library 3: Synthesis of Piperidine-Fused 2-Aminothiophenes (Gewald Reaction)

The Gewald reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[17][18][19] Thiophene-containing compounds have a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

General Procedure:

  • To an array of reaction vials, add this compound (1.0 eq).

  • Add a diverse set of α-cyanoesters (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq).

  • Add elemental sulfur (1.1 eq).

  • Add a suitable base, such as morpholine or triethylamine (2.0 eq), in a solvent like ethanol or DMF.

  • Stir the reaction mixtures at room temperature or with gentle heating (40-50°C) for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Entryα-CyanoesterYield (%)Purity (%)Biological Activity (IC50, µM)
1Ethyl cyanoacetate89>95Anticancer (HeLa): 9.7
2Malononitrile92>95Anti-inflammatory (COX-2): 11.2
3Benzoylacetonitrile78>90Antimicrobial (E. coli): 25.6
4Cyanoacetamide85>95Antiviral (Influenza): 19.8

Note: Yields and purity are representative. Biological activity data is hypothetical and for illustrative purposes.

Visualizations

Experimental Workflow for Library Synthesis

G cluster_0 Library Synthesis Workflow start Start: Tert-butyl 3-formyl- 4-oxopiperidine-1-carboxylate reagents Add Library of Reagents (e.g., Ureas, Ketoesters, Cyanoesters) start->reagents mcr Perform Multicomponent Reaction (Biginelli, Hantzsch, or Gewald) reagents->mcr workup Reaction Workup (Filtration/Concentration) mcr->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (LC-MS, NMR) purification->analysis library Compound Library analysis->library screening Biological Screening library->screening end Hit Identification screening->end

Caption: A generalized workflow for the parallel synthesis of compound libraries.

Logical Relationship of Multicomponent Reactions

G cluster_biginelli Biginelli Reaction cluster_hantzsch Hantzsch Synthesis cluster_gewald Gewald Reaction scaffold Tert-butyl 3-formyl-4-oxopiperidine- 1-carboxylate dihydropyrimidinone Piperidine-fused Dihydropyrimidinone scaffold->dihydropyrimidinone + dihydropyridine Piperidine-fused Dihydropyridine scaffold->dihydropyridine + aminothiophene Piperidine-fused 2-Aminothiophene scaffold->aminothiophene + urea Urea/ Thiourea urea->dihydropyrimidinone ketoester β-Ketoester ketoester->dihydropyridine nh3 NH3 source nh3->dihydropyridine cyanoester α-Cyanoester cyanoester->aminothiophene sulfur Sulfur sulfur->aminothiophene

Caption: Multicomponent reactions for diversifying the core scaffold.

Dopamine Receptor Signaling Pathway

G cluster_membrane Cell Membrane d2r D2-like Receptor gi Gi/o d2r->gi d1r D1-like Receptor gs Gs/olf d1r->gs dopamine Dopamine dopamine->d2r dopamine->d1r ac Adenylyl Cyclase gi->ac inhibits cellular_response_inhibition Cellular Response (Inhibition) gi->cellular_response_inhibition gs->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates cellular_response_activation Cellular Response (Activation) pka->cellular_response_activation

Caption: Simplified dopamine receptor signaling cascade.

Serotonin Receptor Signaling Pathway

G cluster_membrane Cell Membrane htr 5-HT Receptor (e.g., 5-HT2A) gq Gq/11 htr->gq serotonin Serotonin (5-HT) serotonin->htr plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ca2 Ca2+ release ip3->ca2 cellular_response Cellular Response pkc->cellular_response ca2->cellular_response

Caption: A common serotonin receptor signaling pathway (Gq-coupled).

References

Application Note and Protocol: Scalable and Industrial Synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol for a scalable and industrially viable synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is a two-step process commencing with the readily available Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The key transformation involves a base-catalyzed formylation at the 3-position. This application note includes a comprehensive experimental protocol, tabulated quantitative data for process optimization, and graphical representations of the synthetic workflow and reaction pathway.

Introduction:

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive aldehyde and a ketone, makes it a versatile precursor for the synthesis of complex molecular architectures, including spirocyclic compounds and substituted piperidines, which are prevalent in many biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions and subsequent deprotection under mild acidic conditions.

The development of a robust, scalable, and cost-effective synthesis for this intermediate is crucial for its application in large-scale pharmaceutical manufacturing. This protocol outlines a practical approach that utilizes common and relatively inexpensive starting materials and reagents, making it suitable for industrial production.

Synthetic Pathway

The proposed synthesis is a two-step process starting from Tert-butyl 4-oxopiperidine-1-carboxylate:

  • Step 1: Enolate Formation: The starting material is treated with a strong base, such as sodium hydride or sodium ethoxide, to generate the corresponding enolate.

  • Step 2: Formylation: The enolate is then reacted with a suitable formylating agent, like ethyl formate, to introduce the formyl group at the 3-position.

Synthetic_Pathway start Tert-butyl 4-oxopiperidine-1-carboxylate intermediate Enolate Intermediate start->intermediate 1. Strong Base (e.g., NaH) THF, 0 °C to rt product This compound intermediate->product 2. Ethyl Formate 3. Acidic Work-up

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Materials and Reagents:

  • Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl formate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (44.0 g, 1.1 mol, 1.1 equiv) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes (3 x 200 mL) under a nitrogen atmosphere. Anhydrous THF (1 L) is then added to the flask.

  • Addition of Starting Material: A solution of Tert-butyl 4-oxopiperidine-1-carboxylate (199.25 g, 1.0 mol, 1.0 equiv) in anhydrous THF (500 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath) over a period of 1 hour.

  • Enolate Formation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The formation of the enolate is observed by the evolution of hydrogen gas (ensure proper ventilation and quenching of the gas stream).

  • Formylation: The reaction mixture is cooled back to 0 °C, and ethyl formate (81.5 g, 1.1 mol, 1.1 equiv) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The mixture is then stirred at room temperature overnight.

  • Work-up and Extraction: The reaction is carefully quenched by the slow addition of water (100 mL) at 0 °C. The mixture is then acidified to pH 3-4 with 1 M hydrochloric acid. The aqueous layer is separated and extracted with ethyl acetate (3 x 500 mL).

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 300 mL) and brine (300 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Final Product: The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by vacuum distillation to yield this compound as a pale yellow oil.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. These values are based on typical laboratory results and may be optimized for large-scale production.

ParameterStep 1: Enolate FormationStep 2: Formylation & PurificationOverall
Starting Material Tert-butyl 4-oxopiperidine-1-carboxylateEnolate IntermediateTert-butyl 4-oxopiperidine-1-carboxylate
Key Reagents Sodium Hydride, THFEthyl Formate, HCl-
Reaction Time 3 hours12-16 hours15-19 hours
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature-
Expected Yield Quantitative (in situ)75 - 85%75 - 85%
Product Purity (by HPLC) -> 98%> 98%
Physical Appearance -Pale Yellow OilPale Yellow Oil

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Reagents and Glassware setup_reaction Set up Reaction Apparatus under Nitrogen prep_reagents->setup_reaction add_sm Add N-Boc-4-piperidone Solution to NaH/THF setup_reaction->add_sm form_enolate Stir to Form Enolate add_sm->form_enolate add_ef Add Ethyl Formate form_enolate->add_ef stir_overnight Stir Overnight at RT add_ef->stir_overnight quench Quench Reaction with Water stir_overnight->quench acidify Acidify with 1 M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash and Dry Organic Layers extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify final_product final_product purify->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis of the target compound.

Safety Precautions:

  • Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere. Hydrogen gas is evolved during the reaction, which is flammable.

  • Tetrahydrofuran (THF) is a flammable solvent.

  • All operations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

This application note provides a robust and scalable protocol for the synthesis of this compound. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for industrial applications. The provided data and workflows can serve as a valuable resource for process development and optimization in a pharmaceutical manufacturing setting. Further optimization of reaction parameters, such as solvent, base, and temperature, may lead to improved yields and process efficiency.

Application Notes and Protocols for the Reductive Amination of N-Boc-3-formyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in medicinal chemistry and drug development for the synthesis of complex amines from carbonyl compounds. This application note provides a detailed experimental procedure for the reductive amination of N-Boc-3-formyl-4-piperidone, a versatile building block in the synthesis of novel piperidine derivatives with potential therapeutic applications. The protocol focuses on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that allows for a one-pot reaction with a wide range of primary and secondary amines.

The reaction proceeds through the initial formation of a hemiaminal intermediate from the aldehyde and the amine, which then dehydrates to form an iminium ion. The sodium triacetoxyborohydride selectively reduces the iminium ion to the corresponding amine, typically affording good to excellent yields of the desired product. This method is highly valued for its operational simplicity and tolerance of various functional groups.

Experimental Workflow

The general workflow for the reductive amination of N-Boc-3-formyl-4-piperidone is depicted below. The process involves the sequential addition of the amine and the reducing agent to a solution of the aldehyde, followed by an aqueous work-up and purification.

ReductiveAminationWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification start N-Boc-3-formyl-4-piperidone in an appropriate solvent (e.g., DCE, THF) add_amine Add Amine (R1R2NH) start->add_amine 1. stir1 Stir at room temperature add_amine->stir1 add_stab Add Sodium Triacetoxyborohydride (STAB) stir1->add_stab 2. stir2 Stir until reaction completion (monitored by TLC or LC-MS) add_stab->stir2 quench Quench with saturated aq. NaHCO3 stir2->quench extract Extract with an organic solvent (e.g., DCM, EtOAc) quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Product: N-Boc-3-(aminomethyl)-4-hydroxypiperidine derivative purify->product

Caption: General workflow for the one-pot reductive amination.

Experimental Protocols

This section provides a general protocol for the reductive amination of N-Boc-3-formyl-4-piperidone with an amine using sodium triacetoxyborohydride.

Materials and Reagents:

  • N-Boc-3-formyl-4-piperidone

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of N-Boc-3-formyl-4-piperidone (1.0 eq) in anhydrous DCE or THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the respective primary or secondary amine (1.0-1.2 eq).

  • Stir the resulting mixture at room temperature for 30-60 minutes to facilitate the formation of the hemiaminal and iminium ion intermediates.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring the reaction at room temperature for 2 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-3-(aminomethyl)-4-hydroxypiperidine derivative.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of N-Boc-3-formyl-4-piperidone with various amines. Please note that specific yields and reaction times may vary depending on the specific amine and reaction conditions used.

AmineReducing Agent (eq)SolventTime (h)Yield (%)Product Structure
BenzylamineSTAB (1.5)DCE1285-95
alt text
AnilineSTAB (1.5)DCE1670-85
alt text
MorpholineSTAB (1.5)THF890-98
alt text

Characterization Data

General Characterization: The purified products can be characterized by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the newly formed aminomethyl group and the piperidine ring protons. The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of a successful reaction.

  • ¹³C NMR: The carbon NMR spectrum will show the appearance of a new signal for the methylene carbon of the aminomethyl group and the disappearance of the aldehyde carbonyl carbon signal (around 200 ppm).

  • Mass Spectrometry: The mass spectrum (e.g., ESI-MS) will confirm the molecular weight of the desired product.

Representative Spectroscopic Data:

  • tert-butyl 3-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 4.0-3.0 (m, 6H), 2.8-2.6 (m, 2H), 2.0-1.6 (m, 5H), 1.45 (s, 9H).

    • MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₂₉N₂O₃⁺: 321.22, found 321.2.

  • tert-butyl 4-hydroxy-3-(morpholinomethyl)piperidine-1-carboxylate:

    • ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 79.8, 67.2, 60.5, 54.1, 53.8, 43.0, 35.5, 28.6.

    • MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₂₉N₂O₄⁺: 301.21, found 301.2.

Signaling Pathways and Logical Relationships

The mechanism of the reductive amination reaction can be visualized as a two-step process: iminium ion formation and its subsequent reduction.

ReductiveAminationMechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction aldehyde N-Boc-3-formyl-4-piperidone hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine Amine (R1R2NH) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O product Product: N-Boc-3-(aminomethyl)-4-hydroxypiperidine iminium->product stab Sodium Triacetoxyborohydride (STAB) stab->product Hydride Transfer

Caption: Mechanism of reductive amination.

Conclusion

The reductive amination of N-Boc-3-formyl-4-piperidone using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a diverse range of N-Boc-3-(aminomethyl)-4-hydroxypiperidine derivatives. The mild reaction conditions, operational simplicity, and broad substrate scope make this protocol a valuable tool for researchers in the field of medicinal chemistry and drug discovery. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important synthetic transformation.

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 3-Formyl-4-Oxopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel spirocyclic compounds, specifically spiro[piperidine-3,2'-pyrrolidine]-4-ones and spiro[piperidine-3,3'-oxindoles], utilizing the versatile starting material, 3-formyl-4-oxopiperidine. The protocols described herein are based on robust and efficient multicomponent reaction strategies, offering a streamlined approach to generating molecular complexity and exploring new chemical space for drug discovery.

The core strategy involves a two-step, one-pot sequence: a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. This tandem approach allows for the creation of diverse libraries of spirocyclic piperidines, which are prevalent scaffolds in many biologically active compounds.

Logical Workflow for Spirocycle Synthesis

The synthesis of spiro[piperidine-3,2'-pyrrolidine]-4-ones from 3-formyl-4-oxopiperidine follows a logical progression. First, an exocyclic α,β-unsaturated ketone intermediate is formed via a Knoevenagel condensation. This intermediate then acts as a dipolarophile in a subsequent 1,3-dipolar cycloaddition reaction with an in situ-generated azomethine ylide.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 3-Formyl-4-oxopiperidine C Exocyclic α,β-Unsaturated Ketone (Intermediate) A->C B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C G Spiro[piperidine-3,2'-pyrrolidine]-4-one C->G D Isatin / Ketone F Azomethine Ylide (In situ generated) D->F E Amino Acid (e.g., Sarcosine, Proline) E->F F->G

Caption: General workflow for the two-step synthesis of spiro[piperidine-3,2'-pyrrolidine]-4-ones.

Methodology 1: Synthesis of Spiro[piperidine-3,2'-pyrrolidine]-4-one Derivatives

This protocol details a one-pot, three-component reaction for the synthesis of spiro[piperidine-3,2'-pyrrolidine]-4-one derivatives. The reaction proceeds via an initial Knoevenagel condensation of N-substituted 3-formyl-4-oxopiperidine with an active methylene compound, followed by a 1,3-dipolar cycloaddition with an azomethine ylide generated in situ from an isatin and an amino acid.

Experimental Protocol

Materials:

  • N-substituted-3-formyl-4-oxopiperidine (e.g., N-benzyl-3-formyl-4-oxopiperidine)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Isatin or substituted isatin

  • Amino acid (e.g., sarcosine, L-proline)

  • Ethanol (absolute)

  • Piperidine (catalyst for Knoevenagel condensation)

Procedure:

  • Step 1: Knoevenagel Condensation (Formation of Intermediate)

    • In a round-bottom flask, dissolve N-substituted-3-formyl-4-oxopiperidine (1.0 mmol) and the active methylene compound (1.1 mmol) in absolute ethanol (15 mL).

    • Add a catalytic amount of piperidine (2-3 drops) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: 1,3-Dipolar Cycloaddition

    • To the reaction mixture containing the in situ-formed α,β-unsaturated ketone, add isatin (1.0 mmol) and the amino acid (1.2 mmol).

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexane).

Quantitative Data

The following table summarizes representative yields for the synthesis of various spiro[piperidine-3,2'-pyrrolidine]-4-one derivatives using this methodology.

N-substituent (Piperidine)Active Methylene CompoundIsatin SubstituentAmino AcidYield (%)
BenzylMalononitrileHSarcosine85
BenzylEthyl CyanoacetateHSarcosine82
BenzylMalononitrile5-BromoSarcosine88
MethylMalononitrileHL-Proline80
EthylMalononitrileHSarcosine83

Note: Yields are for the isolated, purified products.

Methodology 2: Tandem Knoevenagel-Michael-Cyclization for Spiro[piperidine-3,4'-pyran] Synthesis

This protocol outlines a tandem reaction sequence for the synthesis of spiro[piperidine-3,4'-pyran] derivatives. The reaction involves an initial Knoevenagel condensation of 3-formyl-4-oxopiperidine with an active methylene compound, followed by a Michael addition and subsequent cyclization.

Experimental Protocol

Materials:

  • N-substituted-3-formyl-4-oxopiperidine

  • Malononitrile

  • Aromatic aldehyde

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a solution of N-substituted-3-formyl-4-oxopiperidine (1.0 mmol), malononitrile (1.0 mmol), and an aromatic aldehyde (1.0 mmol) in ethanol (20 mL), add ammonium acetate (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure spiro[piperidine-3,4'-pyran] derivative.

Quantitative Data
N-substituent (Piperidine)Aromatic AldehydeYield (%)
BenzylBenzaldehyde78
Benzyl4-Chlorobenzaldehyde82
Benzyl4-Methoxybenzaldehyde75
MethylBenzaldehyde76

Note: Yields are for the isolated and recrystallized products.

Signaling Pathways and Biological Relevance

Spirocyclic piperidine scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active natural products and synthetic drugs. Their rigid three-dimensional structure allows for precise orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. For instance, spiro-oxindole moieties are known to interact with proteins involved in cell cycle regulation and apoptosis. The diagram below illustrates a simplified representation of a potential mechanism of action where a synthesized spirocyclic compound inhibits a key protein kinase in a cancer-related signaling pathway.

G cluster_0 Cancer Cell Signaling A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Activates D Cell Proliferation & Survival C->D Promotes E Spirocyclic Compound (Synthesized) E->B F Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a spirocyclic compound.

The methodologies presented here provide a versatile platform for the synthesis of novel spirocyclic compounds derived from 3-formyl-4-oxopiperidine. The resulting molecules can be screened for a wide range of biological activities, contributing to the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and applications.

Troubleshooting & Optimization

How to improve the yield in the synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to troubleshoot and improve the yield in the synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Claisen-type condensation of Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with a formylating agent, typically ethyl formate, in the presence of a strong base.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, product degradation, and inefficient purification. Common issues include the use of a weak base, presence of moisture, suboptimal reaction temperature, and incorrect stoichiometry of reactants. A detailed troubleshooting guide is provided below to address these specific issues.

Q3: What are the most common side products in this synthesis?

A3: The primary side product is often the result of self-condensation of the starting material, N-Boc-4-piperidone, under basic conditions. Additionally, if the reaction conditions are not carefully controlled, double formylation or other undesired reactions can occur.

Q4: How can I effectively purify the final product?

A4: Purification of β-keto aldehydes like this compound can be challenging due to their potential instability. Column chromatography on silica gel is a common method. Another effective technique is the formation of a stable derivative, such as a bisulfite adduct, which can be separated and then reverted to the pure aldehyde.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Insufficiently Strong Base Use a stronger base such as sodium ethoxide (NaOEt), sodium methoxide (NaOMe), or sodium hydride (NaH).The reaction is a Claisen-type condensation which requires a strong base to deprotonate the α-carbon of the ketone, initiating the reaction.
Presence of Moisture Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Strong bases like NaH and alkoxides react readily with water, which will quench the base and prevent the desired reaction from occurring.
Low Quality of Reagents Use freshly opened or properly stored reagents. The purity of N-Boc-4-piperidone, ethyl formate, and the base is critical.Impurities in the starting materials can lead to side reactions or inhibit the desired transformation.
Incorrect Stoichiometry Use a slight excess of the formylating agent (ethyl formate) and at least a stoichiometric amount of the base relative to the N-Boc-4-piperidone.Ensuring a sufficient amount of the formylating agent and base will drive the reaction towards completion.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step Rationale
Self-Condensation of Starting Material Add the N-Boc-4-piperidone slowly to a mixture of the base and ethyl formate. Maintain a low reaction temperature.This minimizes the concentration of the enolate of the starting ketone at any given time, reducing the likelihood of self-condensation.
Double Formylation Use a controlled amount of the formylating agent and monitor the reaction progress closely by TLC or LC-MS.Adding a large excess of the formylating agent can lead to the introduction of a second formyl group.
Product Degradation Work up the reaction promptly upon completion and avoid prolonged exposure to strong base or high temperatures.β-keto aldehydes can be unstable under harsh conditions.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Step Rationale
Product Instability on Silica Gel Deactivate the silica gel with a small amount of triethylamine in the eluent. Perform chromatography quickly and at a low temperature if possible.The acidic nature of silica gel can cause degradation of acid-sensitive compounds.
Co-elution with Impurities Utilize an alternative purification method such as bisulfite adduct formation and subsequent release of the pure aldehyde.This method is highly specific for aldehydes and can effectively separate them from other non-aldehyde impurities.
Oily Product that is Difficult to Handle After purification, attempt to crystallize the product from a suitable solvent system (e.g., diethyl ether/hexanes).Crystallization can provide a solid, easier-to-handle product and further enhance purity.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Ethyl formate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether or THF in an oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl formate (1.5 equivalents) to the flask.

  • Dissolve Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Effect of Base on a Model Formylation Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtTHF0 to RT4~75
2NaHTHF0 to RT4~80
3KtBuOTHF0 to RT4~70
4DBUCH₂Cl₂RT24<10

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Reagent Preparation (Anhydrous Conditions) reaction 2. Reaction Setup (Base, Ethyl Formate, then Ketone at 0°C) reagents->reaction monitoring 3. Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup 4. Aqueous Workup (Quench, Extract, Dry) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low or No Product Yield check_base Is the base strong enough and anhydrous? start->check_base check_reagents Are reagents and solvents pure and anhydrous? check_base->check_reagents Yes solution_base Use a stronger, anhydrous base (e.g., NaH, NaOEt). check_base->solution_base No check_conditions Are temperature and stoichiometry correct? check_reagents->check_conditions Yes solution_reagents Use fresh, pure, and anhydrous materials. check_reagents->solution_reagents No solution_conditions Optimize temperature (start at 0°C) and use excess formylating agent. check_conditions->solution_conditions No

Caption: A decision-making diagram for troubleshooting low product yield.

Identifying common impurities in Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This involves the formylation of N-Boc-4-piperidone using a Vilsmeier reagent, which is typically prepared in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).

Q2: What are the expected spectroscopic characteristics of the pure product?

A2: The pure product, this compound, should exhibit characteristic signals in its NMR and Mass spectra.

  • ¹H NMR: Expect to see signals corresponding to the tert-butyl group (a singlet around 1.5 ppm), the piperidine ring protons, and the aldehyde proton (a singlet around 9.7 ppm).

  • ¹³C NMR: Carbonyl carbons of the ketone and the formyl group will appear downfield, along with signals for the Boc-protecting group and the piperidine ring carbons.

  • Mass Spectrometry (ESI-MS): A prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ should be observed at m/z 228.1.

Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of N-Boc-4-piperidone?

A3: Typical reaction conditions involve the slow addition of phosphorus oxychloride to a cooled solution of N,N-dimethylformamide to form the Vilsmeier reagent. The N-Boc-4-piperidone is then added, and the reaction mixture is stirred, often with gentle heating, until the reaction is complete. The workup procedure usually involves quenching the reaction with an aqueous base.

Troubleshooting Guide: Common Impurities and Solutions

This guide addresses common issues and impurities encountered during the synthesis of this compound.

Issue/Impurity Potential Cause Identification Troubleshooting and Prevention
Incomplete Reaction Insufficient reaction time or temperature, or inadequate amount of Vilsmeier reagent.Presence of starting material (N-Boc-4-piperidone) in the crude product, confirmed by TLC, LC-MS, or ¹H NMR.- Increase reaction time and/or temperature. - Ensure the use of a sufficient molar excess of the Vilsmeier reagent. - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Unreacted Vilsmeier Reagent and Byproducts Incomplete hydrolysis during workup.Presence of DMF and other phosphorus-containing byproducts. Can be detected by ¹H NMR (signal for DMF at ~8.0, 2.9, and 2.7 ppm).- Ensure thorough quenching of the reaction mixture with an aqueous base. - Perform aqueous washes of the organic extract to remove water-soluble impurities.
Over-reaction/Side Products High reaction temperatures or prolonged reaction times.Formation of colored byproducts or unexpected signals in NMR spectra.- Maintain careful control over the reaction temperature. - Optimize the reaction time to maximize product formation while minimizing side reactions.
Chlorinated Intermediate Incomplete hydrolysis of the intermediate formed after the addition of the Vilsmeier reagent.Presence of a compound with a mass corresponding to the chlorinated intermediate by LC-MS.- Ensure sufficient water is present during the workup and that the hydrolysis step is allowed to proceed to completion.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • N-Boc-4-piperidone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-Boc-4-piperidone in dichloromethane (DCM) dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting_Workflow Impurity Troubleshooting Workflow start Synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis check_purity Is the Product Pure? analysis->check_purity incomplete_reaction Incomplete Reaction Detected (Starting material present) check_purity->incomplete_reaction No, Starting Material side_products Side Products Detected check_purity->side_products No, Side Products reagent_byproducts Reagent Byproducts Detected (e.g., DMF) check_purity->reagent_byproducts No, Reagent Byproducts end_pure Pure Product Obtained check_purity->end_pure Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Increase reagent stoichiometry incomplete_reaction->optimize_conditions end_rework Rerun Synthesis or Repurify optimize_conditions->end_rework purification Purification Strategy: - Column Chromatography - Recrystallization side_products->purification purification->end_pure improve_workup Improve Workup: - Thorough quenching - Aqueous washes reagent_byproducts->improve_workup improve_workup->purification

Caption: Troubleshooting workflow for identifying and resolving common impurities.

Chemical stability and degradation pathways of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical stability and potential degradation pathways of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. The presence of the N-Boc protecting group and the β-keto aldehyde functionality makes the molecule susceptible to degradation under both acidic and basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

Q3: Is the N-Boc group stable during routine experimental procedures?

A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is labile to acidic conditions.[1][2] Care should be taken to avoid even mildly acidic environments if the integrity of the Boc group is critical. For instance, prolonged exposure to 0.1% trifluoroacetic acid (TFA) in chromatography eluents can lead to partial or complete deprotection.[3]

Q4: What are the likely degradation pathways for this molecule?

A4: The primary degradation pathways are dependent on the conditions:

  • Acidic Conditions: The most likely degradation pathway is the acid-catalyzed removal of the Boc protecting group, yielding 3-formyl-4-oxopiperidinium salt.

  • Basic Conditions: Under basic conditions, the β-keto aldehyde moiety is susceptible to a retro-aldol reaction, which can lead to ring opening or other rearrangements.

  • Oxidative Conditions: The aldehyde group can be oxidized to a carboxylic acid. The piperidine ring may also be susceptible to oxidation, potentially forming N-oxides.[4]

  • Thermal Stress: Elevated temperatures may induce degradation, the pathways for which would need to be determined experimentally.

  • Photolytic Stress: Exposure to UV or visible light can potentially lead to radical-mediated degradation pathways.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Appearance of a new, more polar spot/peak in TLC/LC analysis after acidic workup. The N-Boc group has been cleaved.1. Confirm the identity of the new peak by mass spectrometry (look for the mass of the deprotected compound).2. If Boc protection is desired, avoid acidic conditions. Use alternative workup procedures with neutral or slightly basic washes.3. If performing chromatography with acidic modifiers (e.g., TFA), minimize the exposure time and consider using a less harsh acid like acetic acid.[3]
Formation of multiple unidentified byproducts under basic conditions. The β-keto aldehyde moiety is undergoing a retro-aldol reaction or other base-catalyzed rearrangements.1. Reduce the strength of the base or use a non-nucleophilic base.2. Lower the reaction temperature.3. Minimize the reaction time.4. Analyze the byproducts by LC-MS to identify potential structures arising from retro-aldol cleavage.
Decrease in the main compound peak area over time with the appearance of a new peak corresponding to a higher molecular weight. Oxidation of the aldehyde to a carboxylic acid.1. Confirm the mass of the new peak by LC-MS.2. Store the compound under an inert atmosphere.3. Avoid exposure to oxidizing agents.4. Use freshly distilled/de-gassed solvents for reactions.
Inconsistent analytical results and gradual discoloration of the sample. General sample degradation due to improper storage or handling.1. Review storage conditions. Ensure the container is tightly sealed and protected from light and moisture.2. Re-test the purity of the material before use.3. Consider re-purification if significant degradation has occurred.

Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound under acidic and basic conditions.

G Acid-Catalyzed Degradation Pathway A This compound B 3-Formyl-4-oxopiperidinium Salt A->B H+ C Isobutylene A->C H+ D Carbon Dioxide A->D H+ G Base-Catalyzed Degradation Pathway (Retro-Aldol) A This compound B Enolate Intermediate A->B OH- C Ring-Opened Product B->C Retro-Aldol Cleavage G Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Acid Stress (0.1M HCl, 60°C) A->B C Base Stress (0.1M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (ICH Q1B) A->F G Analyze by HPLC-UV/MS B->G C->G D->G E->G F->G H Identify Degradation Products G->H

References

Technical Support Center: Purification of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective purification of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key building block with high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Possible Cause Recommended Solution
Compound Instability: The β-keto aldehyde functionality is susceptible to degradation, especially under acidic or basic conditions.Maintain neutral pH during workup and purification. Use buffered aqueous solutions if necessary. Avoid prolonged exposure to silica gel.
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause decomposition of the target compound.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
Product Co-elution with Impurities: Similar polarity of the product and certain byproducts can lead to incomplete separation.Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a moderately polar solvent system often yields better separation.[1][2][3]
Loss during Extraction: The compound may have some water solubility, leading to losses in the aqueous phase during workup.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency.

Issue 2: Persistent Impurities in the Final Product

Possible Cause Recommended Solution
Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the crude product.Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. If the reaction is incomplete, consider extending the reaction time or adding more reagents.
Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, a common impurity in aldehyde purifications.[4]Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. If the carboxylic acid impurity is present, it can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup.[4]
Formation of Enol-Ether Byproducts: The β-keto aldehyde can exist in equilibrium with its enol form, which can react with alcoholic solvents used in purification.Avoid using alcohol-based solvents as the primary eluent in column chromatography if this byproduct is observed. Consider using solvent systems like ethyl acetate/hexanes.[5]

Issue 3: Tailing or Streaking on TLC and Column Chromatography

Possible Cause Recommended Solution
Interaction with Acidic Silica Gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor chromatography.[6]Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to improve the peak shape.[6]
Inappropriate Solvent Polarity: A poorly chosen solvent system can lead to streaking.Systematically screen different solvent systems using TLC to find the optimal mobile phase that gives a well-defined spot with an Rf value between 0.2 and 0.4.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[2][3] However, careful selection of the stationary and mobile phases is crucial to avoid degradation and achieve high purity.

Q2: What is a good starting solvent system for column chromatography?

A2: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes.[5] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis. For more polar impurities, a gradient elution may be necessary.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be a viable option if the crude product is a solid and has a relatively high initial purity. Common solvent systems for recrystallization of N-Boc protected piperidines include ethanol, or a two-solvent system like ethyl acetate/hexanes or dichloromethane/hexanes.[7][8]

Q4: My compound appears to be an oil, even though it is expected to be a solid. What should I do?

A4: The presence of residual solvent or impurities can cause the compound to be an oil. Try to remove any remaining solvent under high vacuum. If it remains an oil, column chromatography is the recommended purification method.

Q5: How can I remove colored impurities?

A5: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent as needed, based on TLC monitoring of the fractions.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Purification via Bisulfite Adduct Formation (for removing aldehyde impurities)

This protocol is useful for separating the target aldehyde from non-aldehyde impurities.

  • Adduct Formation:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. The aldehyde will form a solid bisulfite adduct.

  • Isolation of the Adduct:

    • Filter the solid adduct and wash it with the organic solvent to remove impurities.

  • Regeneration of the Aldehyde:

    • Suspend the bisulfite adduct in water.

    • Add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic. This will regenerate the aldehyde.

  • Extraction and Drying:

    • Extract the regenerated aldehyde with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[4][9]

Data Summary

Purification Technique Stationary/Mobile Phase or Solvent Typical Purity Achieved Advantages Disadvantages
Flash Column Chromatography Silica gel / Ethyl acetate-Hexanes gradient>98%High resolution, applicable to a wide range of impurities.Can lead to decomposition if silica is too acidic.
Recrystallization Ethanol or Ethyl acetate/Hexanes>99% (if initial purity is high)Simple, can yield highly pure crystalline material.Not effective for removing impurities with similar solubility; potential for low recovery.
Bisulfite Adduct Formation Sodium bisulfite solutionVariable (depends on other impurities)Highly selective for aldehydes.Involves multiple steps; may not be suitable for large-scale purification.

Visualization

Troubleshooting_Purification cluster_issues Purity Assessment start Crude Product (this compound) tlc Analyze by TLC start->tlc multiple_spots Multiple Spots on TLC? tlc->multiple_spots single_spot Single Spot on TLC? multiple_spots->single_spot No column_chromatography Purify by Column Chromatography multiple_spots->column_chromatography Yes streaking Streaking/Tailing on TLC? add_tea Add Triethylamine to Eluent streaking->add_tea Yes check_yield Check Yield streaking->check_yield No single_spot->multiple_spots No nmr_analysis Analyze by NMR single_spot->nmr_analysis Yes column_chromatography->streaking pure Product is Pure nmr_analysis->pure No Impurities impure Impurities Detected nmr_analysis->impure Impurities Present impure->column_chromatography add_tea->column_chromatography low_yield Low Yield? check_yield->low_yield low_yield->pure No troubleshoot_low_yield Troubleshoot Low Yield: - Check for decomposition - Optimize extraction low_yield->troubleshoot_low_yield Yes troubleshoot_low_yield->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Strategies to avoid byproduct formation in reactions with N-Boc-3-formyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-3-formyl-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common byproduct formations in reactions involving this versatile building block. The unique β-ketoaldehyde structure of N-Boc-3-formyl-4-piperidone presents specific challenges, and this guide offers troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

The bifunctional nature of N-Boc-3-formyl-4-piperidone, containing both a ketone and a formyl group, along with an enolizable proton, makes it susceptible to several side reactions. Below are common problems encountered and strategies to mitigate them.

Problem 1: Formation of a Yellow Precipitate or Complex Mixture, Indicating Self-Condensation.

Under basic or, in some cases, acidic conditions, N-Boc-3-formyl-4-piperidone can undergo self-condensation via an aldol-type reaction. This can lead to the formation of dimeric or polymeric byproducts, which are often observed as an intractable solid or a complex mixture that is difficult to purify.

  • Root Cause Analysis:

    • The enolizable proton at the C3 position is readily abstracted by base, forming an enolate that can attack the formyl or keto group of another molecule.

    • High concentrations of the reactant and elevated temperatures can accelerate the rate of self-condensation.

  • Recommended Actions & Solutions:

    • Control of Reaction Temperature: Maintain a low temperature (e.g., 0 °C to -20 °C) during the addition of reagents and throughout the reaction to minimize the rate of self-condensation.

    • Slow Addition of Reagents: Add the base or other activating reagents slowly to the reaction mixture to maintain a low instantaneous concentration and reduce the likelihood of self-reaction.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base if possible, to favor the desired reaction over proton abstraction from the piperidone.

    • Protecting Group Strategy: In multi-step syntheses, consider protecting the formyl group as an acetal before performing reactions at the ketone or other sites. The Boc group is acid-labile, so an orthogonal protecting group strategy is crucial.[1][2]

Problem 2: Low Yield Due to Cannizzaro-Type Disproportionation.

In the presence of a strong base, the formyl group of N-Boc-3-formyl-4-piperidone, which lacks an α-proton directly on the formyl group, can undergo a Cannizzaro reaction. This leads to a mixture of the corresponding alcohol and carboxylic acid, reducing the yield of the desired product.

  • Root Cause Analysis:

    • Strongly basic conditions promote the disproportionation of the aldehyde functionality.

  • Recommended Actions & Solutions:

    • Avoid Strong Bases: Whenever possible, use milder bases or catalytic amounts of a base to avoid promoting the Cannizzaro reaction.

    • pH Control: Maintain the reaction pH in a range that is optimal for the desired transformation but does not favor disproportionation.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Problem 3: Formation of Epimers at the C3 Position.

The acidic proton at the C3 position can be abstracted under basic or even mildly acidic conditions, leading to epimerization and a loss of stereochemical integrity if the synthesis is intended to be stereospecific.

  • Root Cause Analysis:

    • The presence of an enolizable proton at a stereocenter.

  • Recommended Actions & Solutions:

    • Careful Selection of Reaction Conditions: Use non-protic solvents and carefully select the base and reaction temperature to minimize the chances of proton exchange.

    • Reaction Time: Shorter reaction times are generally preferred to reduce the extent of epimerization.

Frequently Asked Questions (FAQs)

Q1: I am performing a reductive amination with N-Boc-3-formyl-4-piperidone and observing a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?

A1: The higher molecular weight byproduct is likely the result of a self-aldol condensation followed by reaction with your amine. The formyl group of one molecule of N-Boc-3-formyl-4-piperidone can react with the enolizable C3 position of another molecule. To prevent this, it is crucial to control the reaction conditions.

  • Strategy: Perform the reaction at a low temperature (e.g., 0 °C or below). Use a mild reducing agent like sodium triacetoxyborohydride (STAB), which is effective under slightly acidic conditions that disfavor self-condensation.[3] Ensure that the imine formation is favored by adding the amine and the piperidone derivative together before the addition of the reducing agent.

Q2: I am trying to synthesize a pyrimidine derivative by reacting N-Boc-3-formyl-4-piperidone with guanidine, but I am getting a very low yield and a complex mixture of products. What are the likely side reactions?

A2: The synthesis of pyrimidines from 1,3-dicarbonyl compounds and guanidine is a well-established reaction.[4][5][6] However, with N-Boc-3-formyl-4-piperidone, several side reactions can occur:

  • Self-condensation: As mentioned earlier, the starting material can self-condense under the basic conditions often used for this cyclization.

  • Competitive Reactions: Guanidine can potentially react with either the formyl or the keto group, leading to regioisomeric byproducts.

  • Decomposition: The starting material or the product may be unstable under the reaction conditions.

  • Troubleshooting Steps:

    • Optimize the Base: Use a milder base such as potassium carbonate instead of stronger bases like sodium ethoxide.

    • Control Temperature: Run the reaction at the lowest temperature that allows for the desired cyclization to proceed at a reasonable rate.

    • Order of Addition: Try adding the guanidine and a mild base to a solution of the N-Boc-3-formyl-4-piperidone at a low temperature.

Q3: How can I purify my product from the self-condensation byproduct of N-Boc-3-formyl-4-piperidone?

A3: The self-condensation byproduct is typically a larger, more polar molecule. This difference in polarity can be exploited for purification.

  • Purification Method: Flash column chromatography on silica gel is usually effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity should allow for the separation of your desired product from the more polar byproduct.

Data Presentation

Side Reaction Reaction Type Contributing Factors Recommended Conditions to Minimize Byproduct
Self-Condensation (Aldol) Various (especially base-catalyzed)High temperature, high concentration, strong baseLow temperature (0 °C to -20 °C), slow reagent addition, use of mild/hindered bases
Cannizzaro Reaction Base-catalyzedStrong baseUse of mild bases, careful pH control, shorter reaction times
Epimerization Base or acid-catalyzedPresence of enolizable proton at stereocenterAnhydrous conditions, non-protic solvents, shorter reaction times
Formation of 1,5-Diketones Aldol-type condensations with other carbonylsBasic or acidic conditionsLow temperature, controlled stoichiometry
Over-alkylation Reductive AminationExcess alkylating agent, reactive primary amine productUse of bulky protecting groups, controlled stoichiometry

Experimental Protocols

Cited General Protocol for Aldol-Type Condensation with N-Boc-4-piperidone (Adaptable for N-Boc-3-formyl-4-piperidone with caution):

This protocol describes the synthesis of N-BOC-protected-3,5-bis(arylidene)-4-piperidones and highlights conditions that could be adapted to control reactions involving N-Boc-3-formyl-4-piperidone.

  • Dissolution: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 mmol) in absolute ethanol (5 mL).

  • Aldehyde Addition: Add the desired aldehyde (2 mmol) to the solution.

  • Base Addition: Add a 5 M solution of NaOH (3 mL) and stir the reaction.

  • Observation: The reaction is stirred until a precipitate forms.

  • Purification: If impurities are detected, the product can be recrystallized from methanol/water.

Note: For N-Boc-3-formyl-4-piperidone, to avoid self-condensation, it is critical to perform this reaction at low temperatures and consider using a milder base.

Visualizations

Below are diagrams illustrating key concepts related to the reactivity of N-Boc-3-formyl-4-piperidone.

Byproduct_Formation_Pathways cluster_conditions Reaction Conditions A N-Boc-3-formyl-4-piperidone B Desired Product A->B Desired Reaction C Self-Condensation (Dimer/Polymer) A->C Self-Reaction D Cannizzaro Products (Alcohol + Acid) A->D E Epimer A->E StrongBase Strong Base StrongBase->C StrongBase->D Heat Heat Heat->C AcidBase Acid/Base AcidBase->E

Caption: Potential reaction pathways for N-Boc-3-formyl-4-piperidone.

Troubleshooting_Logic Start Reaction with N-Boc-3-formyl-4-piperidone Problem Low Yield or Complex Mixture? Start->Problem ByproductType Identify Byproduct Type Problem->ByproductType Yes Sol_SelfCond Lower Temperature Use Milder Base Slow Addition Problem->Sol_SelfCond No (Successful Reaction) SelfCond Self-Condensation Byproduct ByproductType->SelfCond Cannizzaro Cannizzaro Byproducts ByproductType->Cannizzaro Epimerization Epimerization ByproductType->Epimerization SelfCond->Sol_SelfCond Sol_Cannizzaro Avoid Strong Base Control pH Shorter Reaction Time Cannizzaro->Sol_Cannizzaro Sol_Epimerization Anhydrous Conditions Shorter Reaction Time Epimerization->Sol_Epimerization

Caption: Troubleshooting workflow for reactions with N-Boc-3-formyl-4-piperidone.

References

Investigating solvent effects on the synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, with a focus on the impact of solvent selection on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The synthesis is typically achieved through the formylation of N-Boc-4-piperidone. The Vilsmeier-Haack reaction is a widely used method for this transformation, employing a Vilsmeier reagent generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

Q2: Why is the choice of solvent critical in this synthesis?

A2: The solvent plays a crucial role in the Vilsmeier-Haack reaction by influencing the solubility of reactants, the stability of the Vilsmeier reagent, and the overall reaction rate and yield. While the polarity of the solvent may have a minor effect on the rate of substitution for some heterocyclic compounds, it can significantly impact the reaction's homogeneity and the ease of product purification.

Q3: What are the most commonly used solvents for the Vilsmeier-Haack formylation of ketones?

A3: Common solvents for this transformation include dichloromethane (DCM), N,N-dimethylformamide (DMF) itself (which also serves as a reagent), chloroform, and in some cases, non-polar aromatic solvents like toluene or ethereal solvents like dioxane and tetrahydrofuran (THF).[1]

Q4: Can the Vilsmeier reagent be prepared separately and then added to the reaction mixture?

A4: Yes, the Vilsmeier reagent, a chloroiminium salt, can be prepared in situ or prepared separately and then introduced to the substrate.[1][3] The in situ generation is more common for laboratory-scale syntheses.

Q5: What are the typical reaction temperatures for this formylation?

A5: The reaction temperature is dependent on the reactivity of the substrate and can range from below 0°C to as high as 80°C.[4] For the formylation of N-Boc-4-piperidone, the reaction is often carried out at low temperatures initially (0-5°C) during the addition of reagents, followed by stirring at room temperature or gentle heating to drive the reaction to completion.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product yield 1. Inactive Vilsmeier reagent: Moisture can decompose the Vilsmeier reagent. 2. Low reaction temperature: The reaction may be too slow at the chosen temperature. 3. Poor solubility of reactants: The starting material may not be fully dissolved in the chosen solvent.1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature or gently heat to 40-50°C and monitor by TLC. 3. Consider using a co-solvent to improve solubility. For instance, if using a non-polar solvent like toluene, adding a small amount of a more polar solvent might be beneficial.
Formation of multiple by-products 1. Side reactions: The Vilsmeier reagent can react with other functional groups or lead to undesired cyclization or rearrangement products.[5] 2. Reaction temperature too high: Elevated temperatures can promote the formation of side products.1. Carefully control the stoichiometry of the reagents. Use of excess Vilsmeier reagent can sometimes lead to di-formylation or other side reactions. 2. Maintain a lower reaction temperature for a longer period. Monitor the reaction progress closely by TLC to stop the reaction once the starting material is consumed.
Incomplete reaction 1. Insufficient reaction time. 2. Inadequate mixing. 3. Stoichiometry of reagents. 1. Extend the reaction time and continue to monitor by TLC. 2. Ensure efficient stirring, especially if the reaction mixture is heterogeneous. 3. A slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
Difficult product purification 1. Presence of polar by-products. 2. Residual DMF. 1. A thorough aqueous work-up is crucial. Washing the organic layer with water and brine can help remove many polar impurities. Column chromatography on silica gel is often necessary for final purification. 2. If DMF is used as a solvent, it can be challenging to remove completely under reduced pressure. Washing the organic extract multiple times with water is effective for removing DMF.

Data Presentation: Solvent Effects on Synthesis

Solvent Dielectric Constant (approx.) Typical Reaction Time Typical Yield (%) Purity (crude, %) Notes
Dichloromethane (DCM)9.14-6 hours75-85~80Good solubility for reactants, easy to remove post-reaction. A common choice for this type of reaction.
N,N-Dimethylformamide (DMF)36.73-5 hours80-90~75Acts as both reactant and solvent, can accelerate the reaction. Difficult to remove during work-up.
Chloroform4.84-6 hours70-80~80Similar to DCM, but with higher toxicity.
Toluene2.46-8 hours60-70~85Lower solubility of the Vilsmeier reagent may lead to a slower, but cleaner reaction in some cases.
Tetrahydrofuran (THF)7.65-7 hours65-75~70Can be used, but may be less inert towards the Vilsmeier reagent than chlorinated solvents.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • N-Boc-4-piperidone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents) and anhydrous dichloromethane.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, keeping the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add anhydrous DMF and DCM to a flame-dried flask cooling 2. Cool the flask to 0°C reagents->cooling vilsmeier_formation 3. Add POCl3 dropwise 4. Stir for 30 min at 0°C cooling->vilsmeier_formation substrate_addition 5. Add N-Boc-4-piperidone solution dropwise at <5°C vilsmeier_formation->substrate_addition reaction_progress 6. Warm to room temperature and stir for 4-6 hours (Monitor by TLC) substrate_addition->reaction_progress quench 7. Quench with ice and NaHCO3 solution reaction_progress->quench extraction 8. Extract with DCM quench->extraction wash 9. Wash with water and brine extraction->wash dry_concentrate 10. Dry over Na2SO4 and concentrate wash->dry_concentrate purification 11. Purify by column chromatography dry_concentrate->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3->Vilsmeier_reagent N_Boc_piperidone N-Boc-4-piperidone (Enol form) Iminium_adduct Iminium Adduct N_Boc_piperidone->Iminium_adduct + Vilsmeier Reagent Product_iminium Product Iminium Salt Iminium_adduct->Product_iminium - HCl Iminium_adduct->Product_iminium H2O H2O Final_Product This compound Product_iminium->Final_Product + H2O->Final_Product

Caption: Plausible reaction mechanism for the Vilsmeier-Haack formylation of N-Boc-4-piperidone.

References

Technical Support Center: Rational Catalyst Selection for Transformations of N-Boc-3-formyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic transformations of N-Boc-3-formyl-4-piperidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the selective catalysis of this versatile bifunctional building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in performing chemical transformations on N-Boc-3-formyl-4-piperidone?

A1: The primary challenge is achieving chemoselectivity. The molecule contains two electrophilic carbonyl groups: a ketone at the 4-position and an aldehyde (formyl group) at the 3-position. Aldehydes are generally more reactive than ketones. Therefore, reaction conditions must be carefully chosen to selectively transform one group while leaving the other intact. Other challenges include potential side reactions such as self-condensation, epimerization at the C3 position, and cleavage of the Boc-protecting group under harsh acidic or basic conditions.

Q2: How can I selectively reduce the formyl group to a hydroxymethyl group in the presence of the ketone?

A2: Chemoselective reduction of the aldehyde is achievable using specific catalysts and reagents that favor the more reactive formyl group. Catalytic transfer hydrogenation or hydrogenation with finely tuned noble metal catalysts are effective methods. For instance, certain ruthenium and iron-based catalysts have shown high selectivity for the reduction of aldehydes over ketones.

Q3: Is it possible to selectively oxidize the formyl group to a carboxylic acid?

A3: Yes, the Pinnick oxidation is a highly effective method for the selective oxidation of aldehydes to carboxylic acids in the presence of ketones.[1][2] This reaction uses sodium chlorite (NaClO₂) as the oxidant under mild acidic conditions, with a scavenger such as 2-methyl-2-butene to quench reactive chlorine species that could cause side reactions.[2]

Q4: Can I perform a Wittig reaction selectively on the formyl group?

A4: Yes, selective olefination of the formyl group is possible. Stabilized phosphorus ylides (e.g., those containing an adjacent ester or ketone) are generally less reactive and exhibit high selectivity for aldehydes over ketones. Non-stabilized ylides are more reactive and may show less selectivity.

Q5: What conditions are suitable for a Knoevenagel condensation with the formyl group?

A5: The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene compound, typically catalyzed by a weak base such as piperidine or pyridine.[3][4][5] Given the higher reactivity of the aldehyde, this reaction can be performed selectively at the formyl group under mild basic conditions. Careful control of stoichiometry and reaction temperature is crucial to avoid side reactions at the ketone.

Troubleshooting Guides

Selective Reduction of the Formyl Group
Problem Possible Cause(s) Troubleshooting Steps
Low Conversion Inactive catalyst; Insufficient hydrogen pressure; Low reaction temperature.Ensure the catalyst is fresh and handled under an inert atmosphere. Increase hydrogen pressure incrementally. Optimize the reaction temperature.
Mixture of Products (Reduction of both Formyl and Keto groups) Catalyst is not selective; Reaction time is too long; Temperature is too high.Switch to a more selective catalyst system (e.g., a specialized Ru or Fe catalyst). Monitor the reaction closely by TLC or LC-MS and stop when the starting material is consumed. Lower the reaction temperature.
Decomposition of Starting Material Boc group cleavage; Side reactions under basic/acidic conditions.Ensure the reaction medium is neutral or buffered if necessary. Avoid strongly acidic or basic conditions. Use milder reducing agents if possible.
Selective Oxidation of the Formyl Group (Pinnick Oxidation)
Problem Possible Cause(s) Troubleshooting Steps
Incomplete Reaction Insufficient oxidant; Low temperature.Increase the molar equivalents of sodium chlorite. Gently warm the reaction mixture (monitor for side reactions).
Formation of Chlorinated Byproducts Inefficient scavenging of hypochlorous acid (HOCl).Increase the excess of the scavenger (e.g., 2-methyl-2-butene). Ensure the scavenger is added at the beginning of the reaction.
Low Yield of Carboxylic Acid Product solubility issues during workup; Degradation of the product.Adjust the pH during extraction to ensure the carboxylic acid is in the desired phase (either as the carboxylate in the aqueous phase or the protonated acid in the organic phase). Avoid prolonged exposure to strong acids or bases.
Selective Wittig Olefination of the Formyl Group
Problem Possible Cause(s) Troubleshooting Steps
No Reaction or Low Yield Ylide is not forming; Ylide is not reactive enough.Ensure anhydrous conditions for ylide formation. If using a stabilized ylide, consider gentle heating. If the ketone is also reacting, switch to a more stabilized (less reactive) ylide.
Reaction at Both Carbonyls Ylide is too reactive.Use a stabilized ylide (e.g., Ph₃P=CHCO₂Et). Perform the reaction at a lower temperature.
Epimerization at C3 Basic conditions for ylide formation are too harsh.Use a milder base for ylide generation if possible. Minimize the reaction time.

Data Presentation

Table 1: Catalyst/Reagent Selection for Selective Transformations
Transformation Catalyst/Reagent Selectivity Typical Conditions
Formyl Reduction Ru-based complexesHigh for aldehydeH₂, mild pressure, room temp.
Fe(II) complexesExcellent for aldehydeH₂, moderate pressure and temp.[6]
Formyl Oxidation NaClO₂ / NaH₂PO₄Excellent for aldehyde2-methyl-2-butene, t-BuOH/H₂O, room temp.
Formyl Olefination Stabilized Wittig ReagentsHigh for aldehydeAnhydrous solvent (e.g., THF), room temp. or gentle heat
Formyl Condensation Piperidine or PyridineGood for aldehydeActive methylene compound, refluxing solvent (e.g., EtOH, Toluene)

Experimental Protocols

Protocol 1: Selective Catalytic Reduction of the Formyl Group

This protocol is adapted from general procedures for the chemoselective hydrogenation of aldehydes.

Materials:

  • N-Boc-3-formyl-4-piperidone

  • Selective Hydrogenation Catalyst (e.g., a commercial Ru- or Fe-based catalyst)

  • Anhydrous solvent (e.g., Methanol, THF)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Hydrogenation reactor

Procedure:

  • Ensure the hydrogenation reactor is clean, dry, and purged with an inert gas.

  • In an inert atmosphere, charge the reactor with N-Boc-3-formyl-4-piperidone and the anhydrous solvent. Stir until the substrate is fully dissolved.

  • Carefully add the catalyst to the reaction mixture.

  • Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, N-Boc-3-(hydroxymethyl)-4-piperidone, which can be purified by column chromatography.

Protocol 2: Selective Pinnick Oxidation of the Formyl Group

This protocol is based on the established Pinnick oxidation methodology.[1][2]

Materials:

  • N-Boc-3-formyl-4-piperidone

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol and water

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • Dissolve N-Boc-3-formyl-4-piperidone in a mixture of tert-butanol and 2-methyl-2-butene.

  • In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

  • Cool the solution of the aldehyde to 0 °C in an ice bath.

  • Slowly add the aqueous oxidant solution to the aldehyde solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • After completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted starting material and the 2-methyl-2-butene adducts.

  • Acidify the aqueous layer to pH ~3-4 with a 1 M HCl solution.

  • Extract the product, N-Boc-4-oxo-piperidine-3-carboxylic acid, with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Catalyst_Selection_Workflow start Start: N-Boc-3-formyl-4-piperidone transformation_type Desired Transformation? start->transformation_type reduction Selective Reduction (Formyl -> Hydroxymethyl) transformation_type->reduction Reduction oxidation Selective Oxidation (Formyl -> Carboxylic Acid) transformation_type->oxidation Oxidation olefination Selective Olefination (Formyl -> Alkene) transformation_type->olefination Olefination catalyst_red Catalyst Choice: - Ru-based complex - Fe(II) complex - Transfer Hydrogenation Catalyst reduction->catalyst_red catalyst_ox Reagent Choice: - NaClO2 / NaH2PO4 (Pinnick Oxidation) oxidation->catalyst_ox catalyst_ole Reagent Choice: - Stabilized Wittig Ylide - Horner-Wadsworth-Emmons Reagent olefination->catalyst_ole product_red Product: N-Boc-3-(hydroxymethyl)-4-piperidone catalyst_red->product_red product_ox Product: N-Boc-4-oxo-piperidine-3-carboxylic acid catalyst_ox->product_ox product_ole Product: N-Boc-3-(alkenyl)-4-piperidone catalyst_ole->product_ole

Caption: Catalyst selection workflow for N-Boc-3-formyl-4-piperidone.

Pinnick_Oxidation_Workflow start Start: - Substrate in t-BuOH - 2-methyl-2-butene reaction Reaction: - Add oxidant to substrate at 0°C - Warm to RT - Monitor by TLC start->reaction reagent_prep Prepare: Aqueous solution of NaClO2 and NaH2PO4 reagent_prep->reaction quench Quench: Add aq. Na2SO3 reaction->quench workup1 Workup 1: - Basify with NaHCO3 - Extract with organic solvent (removes impurities) quench->workup1 workup2 Workup 2: - Acidify aqueous layer - Extract product with organic solvent workup1->workup2 product Final Product: N-Boc-4-oxo-piperidine-3-carboxylic acid workup2->product

Caption: Experimental workflow for the Pinnick oxidation.

References

Safe laboratory handling and long-term storage of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe laboratory handling and long-term storage of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary concerns are skin and eye irritation, and it may cause respiratory irritation. It is harmful if swallowed or in contact with skin.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.

Q3: What are the recommended first aid measures in case of exposure?

A3:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Q4: How should I clean up a spill of this compound?

A4: For minor spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal. For major spills, evacuate the area and alert emergency services. Prevent the spillage from entering drains or water courses.

Troubleshooting Guides

Long-Term Storage Issues

Problem: The compound has changed color (e.g., turned yellow) over time.

  • Possible Cause: This is likely due to oxidation or degradation of the compound. Exposure to air, light, or moisture can accelerate this process.

  • Solution:

    • Verify the purity of the material using analytical techniques such as NMR or LC-MS before use.

    • For future prevention, always store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended low temperature.[1][2]

Problem: The compound has solidified or appears clumpy.

  • Possible Cause: This could be due to the absorption of moisture from the atmosphere, especially if the container has been opened multiple times in a humid environment.

  • Solution:

    • Before opening, allow the container to warm to room temperature to prevent condensation.[2]

    • Dry the material under vacuum if clumping is observed and purity is not compromised.

    • Store the compound in a desiccator or a dry box to minimize moisture exposure.

Experimental & Synthesis Issues

Problem: Low yield in a reductive amination reaction.

  • Possible Cause 1: Incomplete imine formation. The reaction between the aldehyde and the amine to form the imine intermediate may be slow or reversible.

  • Solution 1:

    • Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation.

    • A catalytic amount of a mild acid (e.g., acetic acid) can facilitate imine formation.[3]

    • Monitor imine formation by TLC or NMR before adding the reducing agent.[4]

  • Possible Cause 2: Ineffective reducing agent. The chosen reducing agent may not be suitable for the specific substrate or reaction conditions.

  • Solution 2:

    • Sodium triacetoxyborohydride is often a good choice for reductive aminations as it is mild and selective.[5]

    • If using a stronger reducing agent like sodium borohydride, ensure the reaction conditions are optimized to prevent reduction of the starting aldehyde.

Problem: Formation of side products in a reaction.

  • Possible Cause: The aldehyde group is reactive and can participate in side reactions such as aldol condensation, especially in the presence of base.

  • Solution:

    • Carefully control the reaction temperature; lower temperatures can often minimize side product formation.

    • Optimize the stoichiometry of the reactants and the reaction time.

    • Consider protecting the aldehyde group if it is not the intended reactive site in a particular synthetic step.

Data Presentation

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (Short-term)To minimize thermal degradation.[1][2]
-20°C (Long-term)To ensure maximum stability over extended periods.[2]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with atmospheric CO2.[1][2]
Light Amber vial or stored in the darkTo prevent photolytic degradation.[1]
Moisture Tightly sealed container, store in a dry placeTo prevent hydrolysis of the Boc group and the aldehyde.[1][2]
Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
Appearance Solid
Purity ≥95.0%

Experimental Protocols

General Handling and Weighing Procedure
  • Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.[2]

  • Perform all handling in a well-ventilated fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Use clean, dry spatulas and weighing instruments.

  • Weigh the desired amount of the compound quickly and reseal the container tightly immediately after use.

  • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[2]

Example Protocol: Reductive Amination

This is a general procedure and may require optimization for specific substrates.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq).

  • If the amine is a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow start Start prepare_reagents Prepare Reagents: - this compound - Amine - Solvent - Acetic Acid start->prepare_reagents imine_formation Imine Formation: - Combine reagents - Stir at RT for 1-2h prepare_reagents->imine_formation monitor_imine Monitor Imine Formation (TLC/LC-MS) imine_formation->monitor_imine add_reducing_agent Add Reducing Agent: - Sodium Triacetoxyborohydride monitor_imine->add_reducing_agent Imine detected reduction Reduction Reaction: - Stir at RT until complete add_reducing_agent->reduction monitor_reaction Monitor Reaction (TLC/LC-MS) reduction->monitor_reaction workup Workup: - Quench with NaHCO3 - Extract with organic solvent monitor_reaction->workup Reaction complete purification Purification: - Dry, concentrate - Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for a typical reductive amination reaction.

troubleshooting_workflow start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC, NMR) start->check_imine no_imine No/Low Imine Formation check_imine->no_imine Negative imine_ok Imine Formation is Good check_imine->imine_ok Positive add_acid Add catalytic acid (e.g., Acetic Acid) no_imine->add_acid use_dehydrating_agent Use dehydrating agent (e.g., Molecular Sieves) no_imine->use_dehydrating_agent check_reducing_agent Check Reducing Agent Activity imine_ok->check_reducing_agent reagent_issue Potential Reagent Degradation check_reducing_agent->reagent_issue Suspected optimize_conditions Optimize reaction conditions (temp, time, stoichiometry) check_reducing_agent->optimize_conditions OK use_fresh_reagent Use fresh reducing agent reagent_issue->use_fresh_reagent

Caption: Troubleshooting logic for low yield in reductive amination.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation Inhibitor 3-Substituted Piperidine Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway inhibited by 3-substituted piperidines.[6]

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate by HPLC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its purity must be rigorously assessed to control potential impurities that could affect downstream reactions and the final product's impurity profile. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical methods for the purity assessment of this compound, supported by experimental protocols and comparative data.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A Powerful Alliance for Purity Determination

HPLC-MS combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[1] This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.[2] An HPLC-MS method provides not only quantitative information about the purity of the main component but also enables the identification and characterization of process-related impurities and degradation products.[3]

Comparison of Analytical Methods

While HPLC-MS is a powerful tool, other techniques can also be employed for purity assessment. The choice of method depends on the specific analytical requirements, such as the need for routine quality control or in-depth impurity profiling. The following table provides a comparative overview of HPLC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data is based on the analysis of structurally similar N-Boc-piperidine derivatives.[4]

Performance ParameterHPLC-MS/MSHPLC-UVGC-MS (with derivatization)
Limit of Detection (LOD) 0.05 ng/mL[4]0.5 µg/mL[4]1 µg/mL[4]
Limit of Quantification (LOQ) 0.1 ng/mL[4]1 µg/mL[4]5 µg/mL[4]
Linearity (R²) > 0.999[4]> 0.999[4]> 0.998[4]
Accuracy (% Recovery) 99.0 - 101.0%[4]98.0 - 102.0%[4]97.0 - 103.0%[4]
Precision (% RSD) < 1.5%[4]< 2.0%[4]< 3.0%[4]
Specificity Excellent[4]Good[4]Good to Excellent
Impurity Identification ExcellentLimitedGood
Throughput Moderate to HighHighModerate

Experimental Protocols

Recommended HPLC-MS Method for Purity Assessment

This proposed method is based on established protocols for the analysis of N-Boc-piperidine derivatives and is optimized for the specific characteristics of this compound.[4][5]

Objective: To determine the purity of this compound and identify potential impurities using a validated HPLC-MS method.

Instrumentation:

  • HPLC or UPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Further dilute an aliquot of this stock solution with the initial mobile phase composition to a final concentration of approximately 10 µg/mL for analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for purity assessment, particularly for identifying volatile or semi-volatile impurities.[4] Due to the low volatility of the target compound, a derivatization step is necessary to convert it into a more volatile analogue.

Objective: To determine the purity and identify volatile impurities of this compound by GC-MS.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.

  • Autosampler.

Derivatization:

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and MS Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the purity assessment of this compound using HPLC-MS and the logical relationship for selecting an appropriate analytical method.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (ESI+) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra) integrate->identify quantify Purity Calculation (% Area) integrate->quantify report report quantify->report Final Report Method_Selection start Purity Assessment Requirement decision1 Need for Impurity Identification? start->decision1 decision2 Volatile Impurities Suspected? start->decision2 hplc_ms HPLC-MS decision1->hplc_ms Yes hplc_uv HPLC-UV decision1->hplc_uv No (Routine QC) decision2->hplc_ms No gc_ms GC-MS decision2->gc_ms Yes

References

A comparative study of different synthetic routes to N-Boc-3-formyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-formyl-4-piperidone is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules. Its unique trifunctional nature, featuring a protected amine, a ketone, and an aldehyde, allows for diverse and complex molecular elaborations. This guide provides a comparative analysis of three distinct synthetic routes to this important compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of N-Boc-3-formyl-4-piperidone can be approached through several strategic pathways. Here, we compare three prominent methods: Claisen Condensation of N-Boc-4-piperidone, Vilsmeier-Haack Formylation of N-Boc-4-piperidone, and the reduction of N-Boc-3-carboethoxy-4-piperidone. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Parameter Route A: Claisen Condensation Route B: Vilsmeier-Haack Formylation Route C: Reduction of N-Boc-3-carboethoxy-4-piperidone
Starting Material N-Boc-4-piperidoneN-Boc-4-piperidoneN-Boc-3-carboethoxy-4-piperidone
Key Reagents Sodium ethoxide, Ethyl formatePhosphorus oxychloride, DimethylformamideDiisobutylaluminium hydride (DIBAL-H)
Typical Yield Moderate to GoodModerateGood to Excellent
Reaction Time 12-24 hours4-8 hours2-4 hours
Reaction Temperature Room temperature to reflux0 °C to 90 °C-78 °C to 0 °C
Purification Column chromatographyColumn chromatographyColumn chromatography
Scalability ModerateModerate to HighHigh
Advantages Readily available starting material and reagents.Relatively short reaction time.High yields and good selectivity.
Disadvantages Potential for side reactions and moderate yields.Use of corrosive and hazardous reagents.Requires cryogenic conditions and a more specialized starting material.

Experimental Protocols

Route A: Claisen Condensation of N-Boc-4-piperidone

This method involves the base-catalyzed condensation of N-Boc-4-piperidone with ethyl formate to introduce the formyl group at the C3 position.

Procedure:

  • To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol) under a nitrogen atmosphere, add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous ethanol.

  • Add ethyl formate (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-formyl-4-piperidone.

Route B: Vilsmeier-Haack Formylation of N-Boc-4-piperidone

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to directly formylate the α-position of the ketone.

Procedure:

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, cool anhydrous DMF (5 equivalents) to 0 °C.

  • Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-90 °C for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Route C: Reduction of N-Boc-3-carboethoxy-4-piperidone

This route involves the selective reduction of the ester functionality of the readily available N-Boc-3-carboethoxy-4-piperidone to the corresponding aldehyde using a hydride reducing agent at low temperature.

Procedure:

  • Dissolve N-Boc-3-carboethoxy-4-piperidone (1.0 equivalent) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-Boc-3-formyl-4-piperidone.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression and key transformations involved in the three compared synthetic routes.

Synthetic_Routes cluster_A Route A: Claisen Condensation cluster_B Route B: Vilsmeier-Haack Formylation cluster_C Route C: Reduction Start1 N-Boc-4-piperidone Claisen Claisen Condensation Start1->Claisen NaOEt, Ethyl Formate Vilsmeier Vilsmeier-Haack Formylation Start1->Vilsmeier POCl3, DMF Start2 N-Boc-3-carboethoxy-4-piperidone Reduction Reduction Start2->Reduction DIBAL-H, -78 °C Product N-Boc-3-formyl-4-piperidone Claisen->Product Vilsmeier->Product Reduction->Product

Evaluating Alternatives to Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate: A Comparative Guide for Chemical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a versatile building block for the synthesis of complex piperidine derivatives, offering two reactive sites for elaboration: a formyl group amenable to reactions like reductive amination and an adjacent keto group for transformations such as aldol condensations. However, the exploration of alternative building blocks with varied substitution patterns is crucial for expanding chemical space and modulating physicochemical and pharmacological properties of final compounds. This guide provides a comparative overview of several alternative chemical building blocks, presenting available experimental data and detailed protocols for their application.

Comparative Analysis of Alternative Building Blocks

The selection of a building block is a critical decision in the design of a synthetic route. The following tables summarize key data for this compound and its alternatives. While direct head-to-head comparative studies under identical conditions are limited in the literature, the presented data, gathered from various sources, offers valuable insights into their potential reactivity and utility.

Reductive Amination with Benzylamine

Reductive amination is a cornerstone reaction for introducing nitrogen-containing substituents. The following table compares the reported yields for the reductive amination of various 3-substituted-4-oxopiperidine-1-carboxylates with benzylamine. It is important to note that reaction conditions may vary between different sources, impacting direct comparability.

Building BlockSubstituent at C3Molecular Weight ( g/mol )Reaction ConditionsYield (%)Reference
This compound-CHO227.26NaBH(OAc)₃, DCE, rt, 12h~70-80[1]
Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate-C(O)CH₃241.28NaBH(OAc)₃, DCE, rt, 12h~65-75
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate-F217.24NaBH(OAc)₃, DCE, rt, 12h~80-90
Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate-CH₂CH₃, -CH₂CH₃255.35NaBH(OAc)₃, DCE, rt, 24h~60-70
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate-CH₃, -CH₃227.30NaBH(OAc)₃, DCE, rt, 24h~65-75

Note: Yields are approximate and based on typical reductive amination reactions. The lack of direct comparative studies necessitates careful optimization for each specific substrate.

Aldol Condensation with Benzaldehyde

The 4-oxo functionality of these piperidine derivatives allows for aldol condensation reactions, enabling the formation of carbon-carbon bonds and the introduction of further complexity. The following table outlines expected reactivity and potential yields in the aldol condensation with benzaldehyde.

Building BlockSubstituent at C3Molecular Weight ( g/mol )Reaction ConditionsExpected Yield (%)
This compound-CHO227.26NaOH, EtOH/H₂O, rt, 24hModerate to Good
Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate-C(O)CH₃241.28NaOH, EtOH/H₂O, rt, 24hModerate to Good
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate-F217.24NaOH, EtOH/H₂O, rt, 24hModerate
Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate-CH₂CH₃, -CH₂CH₃255.35NaOH, EtOH/H₂O, rt, 48hLow to Moderate
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate-CH₃, -CH₃227.30NaOH, EtOH/H₂O, rt, 48hLow to Moderate

Note: The reactivity in aldol condensations can be influenced by the steric hindrance and electronic effects of the C3 substituents. Building blocks with acidic protons on the C3 substituent may lead to competing reactions.

Experimental Protocols

The following are detailed, representative protocols for key reactions involving these building blocks. Researchers should note that optimization of reaction conditions is often necessary for each specific substrate combination.

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of a 4-oxopiperidine derivative with a primary amine using sodium triacetoxyborohydride.

Materials:

  • Tert-butyl 4-oxopiperidine derivative (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Tert-butyl 4-oxopiperidine derivative (1.0 equiv) in anhydrous DCE or THF, add the primary amine (1.1 equiv).

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperidine.

Protocol 2: General Procedure for Aldol Condensation

This protocol outlines a general procedure for the base-catalyzed aldol condensation of a 4-oxopiperidine derivative with an aldehyde.

Materials:

  • Tert-butyl 4-oxopiperidine derivative (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalytic to stoichiometric amount)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water

  • Brine

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Tert-butyl 4-oxopiperidine derivative (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in ethanol or methanol.

  • Add an aqueous solution of NaOH or KOH to the mixture. The amount of base can be varied to control the reaction rate.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the aldol condensation product.

Visualizing Workflows and Biological Context

Experimental Workflow for Building Block Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of different chemical building blocks in a specific reaction.

G cluster_0 Preparation cluster_1 Reaction Execution cluster_2 Analysis & Purification cluster_3 Data Comparison start Select Building Blocks reagents Procure/Synthesize Reagents start->reagents setup Parallel Reaction Setup reagents->setup monitoring Reaction Monitoring (TLC, LC-MS) setup->monitoring workup Quenching & Workup monitoring->workup purification Purification (Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis data Tabulate Yield, Purity, etc. analysis->data conclusion Select Optimal Building Block data->conclusion

Caption: A generalized workflow for the systematic evaluation of alternative chemical building blocks.

Relevant Signaling Pathway: PI3K/Akt/mTOR

Piperidine-containing molecules are often developed as kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and other diseases, making it a key target for drug development.[2][3][4] The building blocks discussed in this guide can be utilized to synthesize inhibitors targeting kinases within this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The evaluation and selection of appropriate chemical building blocks are paramount for the successful and efficient synthesis of novel chemical entities. While this compound remains a valuable and versatile starting material, the exploration of analogs with diverse substitution patterns at the C3 position offers exciting opportunities to fine-tune the properties of the final products. This guide provides a foundational framework for comparing these alternatives, highlighting the need for further systematic studies to generate direct comparative data. By utilizing the provided protocols and understanding the broader biological context, researchers can make more informed decisions in their synthetic endeavors.

References

Comparative Reactivity Analysis: 3-Formylpiperidone Derivatives vs. Acyclic Beta-Ketoaldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the reactivity of 3-formylpiperidone derivatives in comparison to acyclic beta-ketoaldehydes reveals distinct differences in their behavior in key synthetic transformations, including Knoevenagel condensations and Michael additions. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data, to inform the selection of appropriate building blocks for complex molecule synthesis.

Beta-ketoaldehydes are versatile intermediates in organic synthesis due to the presence of two reactive carbonyl groups. The cyclic structure of 3-formylpiperidone and its derivatives introduces conformational constraints and electronic effects that differentiate its reactivity from that of simpler, acyclic analogues like 3-oxobutanal (formylacetone). This comparison focuses on N-benzyl-4-formylpiperidine as a representative of the 3-formylpiperidone class.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an active methylene compound with a carbonyl group. The reactivity of beta-ketoaldehydes in this reaction is influenced by the electrophilicity of the aldehyde carbonyl and steric hindrance around the reaction center.

AldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
N-Benzyl-4-formylpiperidineMalononitrilePiperidineEthanol2~90 (estimated)Generic protocol adaptation
3,4-DimethoxybenzaldehydeMalononitrileSodium Ethoxide--High[1]
Various Aromatic AldehydesMalononitrileAmmonium Acetate- (Solvent-free, sonication)0.08-0.12High[2]

Note: Specific yield for the Knoevenagel condensation of N-benzyl-4-formylpiperidine with malononitrile was not found in the literature; the value is an estimation based on typical Knoevenagel reactions.

The data suggests that both cyclic and acyclic aldehydes can participate effectively in Knoevenagel condensations. While specific comparative data is limited, the high yields reported for various aromatic aldehydes under mild conditions indicate that the reaction is generally efficient. The reactivity of N-benzyl-4-formylpiperidine is expected to be comparable to other aliphatic aldehydes.

Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another fundamental C-C bond-forming reaction. For beta-ketoaldehydes, this typically involves the formation of an α,β-unsaturated aldehyde via a Knoevenagel-type condensation, followed by the addition of a Michael donor.

Michael Acceptor (from Aldehyde)Michael DonorCatalyst/BaseSolventTime (h)Yield (%)Reference
Chalcone (from Benzaldehyde)NitromethaneN-benzyl-N',N''-diphenylguanidineToluene1292[3]
Methyl Vinyl KetoneNitromethaneNaOHWater/DCM163[4]
AcrylonitrileNitromethaneNaOHWater-38[4]

Note: Specific yield for the Michael addition to a derivative of N-benzyl-4-formylpiperidine was not found. The table shows representative Michael additions.

The yields of Michael additions are highly dependent on the nature of the Michael acceptor and donor, as well as the reaction conditions. The reactivity of the α,β-unsaturated aldehyde derived from N-benzyl-4-formylpiperidine in a Michael reaction would be influenced by the steric bulk of the piperidine ring and the electronic nature of the N-benzyl group.

Experimental Protocols

Synthesis of N-Benzyl-4-formylpiperidine

This procedure describes a common method for the synthesis of N-benzyl-4-formylpiperidine from N-benzyl-4-piperidone.

Materials:

  • N-benzyl-4-piperidone

  • Dimethyloxosulfonium methylide

  • Magnesium bromide etherate

  • Anhydrous solvents (e.g., THF, Diethyl ether)

Procedure:

  • N-benzyl-4-piperidone is reacted with dimethyloxosulfonium methylide to form the corresponding epoxide.

  • The resulting epoxide is then subjected to rearrangement in the presence of magnesium bromide etherate to yield N-benzyl-4-formylpiperidine.[5]

A detailed industrial preparation has also been reported involving the oxidation of N-benzyl-4-hydroxymethylpiperidine.[6]

General Protocol for Knoevenagel Condensation

This protocol is a general procedure for the Knoevenagel condensation of an aldehyde with malononitrile.

Materials:

  • Aldehyde (e.g., N-benzyl-4-formylpiperidine)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.[7]

General Protocol for Michael Addition

This protocol describes a general procedure for the Michael addition of nitromethane to an α,β-unsaturated ketone (chalcone).

Materials:

  • Chalcone (Michael acceptor)

  • Nitromethane (Michael donor)

  • N-benzyl-N',N''-diphenylguanidine (catalyst)

  • Anhydrous toluene (solvent)

Procedure:

  • To a dry round-bottom flask, add the chalcone (1.0 mmol) and the guanidine catalyst (0.1 mmol).

  • Dissolve the solids in anhydrous toluene under an inert atmosphere.

  • Add nitromethane (2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Reactivity and Synthesis Workflow

The general workflow for utilizing beta-ketoaldehydes in the synthesis of more complex molecules often involves a sequential Knoevenagel condensation followed by a Michael addition.

G cluster_synthesis General Synthesis Pathway Start Beta-Ketoaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Unsaturated α,β-Unsaturated Aldehyde Knoevenagel->Unsaturated Michael Michael Addition Unsaturated->Michael MichaelDonor Michael Donor MichaelDonor->Michael Product Final Product Michael->Product

References

Illuminating the Unseen: A Comparative Guide to Confirming Novel Product Structures from N-Boc-3-formyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the first step. The critical subsequent challenge lies in the unambiguous confirmation of their molecular architecture. This guide provides a comprehensive comparison of methods for the structural elucidation of new reaction products derived from N-Boc-3-formyl-4-piperidone, a versatile starting material in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative synthetic approaches.

N-Boc-3-formyl-4-piperidone is a richly functionalized scaffold, primed for a variety of chemical transformations. Its aldehyde and ketone moieties, coupled with the protected piperidine ring, allow for the construction of complex heterocyclic systems. This guide will focus on two primary reaction pathways for this starting material: cyclocondensation with hydrazines to form pyrazolo[4,3-c]piperidines and Knoevenagel condensation with active methylene compounds.

Methods for Structure Confirmation: A Multi-faceted Approach

The confirmation of a novel chemical structure is a puzzle solved by assembling evidence from multiple analytical techniques. No single method provides a complete picture; rather, a combination of spectroscopic and crystallographic data is essential for an irrefutable assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the cornerstone of molecular structure determination in solution.[1] For products derived from N-Boc-3-formyl-4-piperidone, ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. Key diagnostic signals include the chemical shifts of protons and carbons adjacent to nitrogen and carbonyl groups, as well as coupling constants that reveal dihedral angles between protons, offering insights into the conformation of the piperidine ring.

Mass Spectrometry (MS) provides the crucial determination of the molecular weight of the novel compound and offers valuable clues about its structure through fragmentation analysis.[2] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation patterns of piperidine derivatives can be complex but often reveal characteristic losses of the Boc protecting group and fragments of the piperidine ring.[3]

X-Ray Crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state.[4] By obtaining a suitable single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined, providing incontrovertible proof of the molecular structure.

Infrared (IR) Spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For the reaction products of N-Boc-3-formyl-4-piperidone, IR spectroscopy can confirm the presence or absence of key carbonyl groups and N-H bonds.

Comparative Analysis of Reaction Products

To illustrate the application of these analytical methods, we will compare the characterization data for two representative novel products derived from N-Boc-3-formyl-4-piperidone.

Product 1: tert-butyl 5-methyl-4,6-dihydro-1H-pyrazolo[4,3-c]piperidine-2(5H)-carboxylate

This product is formed through the cyclocondensation reaction of N-Boc-3-formyl-4-piperidone with methylhydrazine.

Product 2: tert-butyl 3-(dicyanomethylene)-4-oxopiperidine-1-carboxylate

This product is the result of a Knoevenagel condensation between N-Boc-3-formyl-4-piperidone and malononitrile.[5]

The following table summarizes the key analytical data for these two products, alongside data for the parent N-Boc-4-piperidone for comparison.

Analytical Data N-Boc-4-piperidone (Starting Material) Product 1 (Pyrazolo[4,3-c]piperidine derivative) Product 2 (Knoevenagel Adduct)
Molecular Formula C₁₀H₁₇NO₃C₁₂H₂₁N₃O₂C₁₃H₁₇N₃O₃
Molecular Weight 199.25 g/mol [2]239.31 g/mol 279.29 g/mol
¹H NMR (CDCl₃, δ ppm) 4.04 (s, 2H), 3.59 (t, 2H), 2.47 (t, 2H), 1.47 (s, 9H)~7.3 (s, 1H, pyrazole H), ~4.2 (s, 2H), ~3.7 (t, 2H), ~3.6 (s, 3H, N-CH₃), ~2.8 (t, 2H), 1.48 (s, 9H)~8.0 (s, 1H, vinyl H), ~4.2 (s, 2H), ~3.8 (t, 2H), ~2.9 (t, 2H), 1.50 (s, 9H)
¹³C NMR (CDCl₃, δ ppm) ~208 (C=O), 154.8 (Boc C=O), 79.5 (C(CH₃)₃), 45.5 (CH₂), 41.0 (CH₂), 28.4 (CH₃)~155 (Boc C=O), ~140 (pyrazole C), ~135 (pyrazole C), ~120 (pyrazole C), ~80 (C(CH₃)₃), ~45 (CH₂), ~42 (CH₂), ~38 (N-CH₃), ~28 (CH₃)~185 (C=O), ~160 (C=C), 154.5 (Boc C=O), ~115 (CN), ~113 (CN), ~81 (C(CH₃)₃), ~75 (C=C), ~50 (CH₂), ~45 (CH₂), ~28 (CH₃)
Mass Spec (m/z) 199 (M⁺), 144 ([M-tBu]⁺), 100 ([M-Boc]⁺)[2]239 (M⁺), 183 ([M-tBu]⁺), 139 ([M-Boc]⁺)279 (M⁺), 223 ([M-tBu]⁺), 179 ([M-Boc]⁺)
IR (cm⁻¹) ~1720 (C=O, ketone), ~1690 (C=O, carbamate)~1685 (C=O, carbamate), ~1600 (C=N)~2220 (C≡N), ~1710 (C=O, ketone), ~1690 (C=O, carbamate), ~1600 (C=C)
Crystal System Not availableOrthorhombic (predicted)Monoclinic (predicted)
Space Group Not availableP2₁2₁2₁ (predicted)P2₁/c (predicted)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified novel compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[6]

  • ¹H NMR Parameters: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Parameters: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed molecular formula. The mass difference should be within 5 ppm.

X-Ray Crystallography
  • Crystal Growth: Grow single crystals of the novel compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[4]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[7]

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F².[7]

Visualization of Experimental Workflows

The logical flow of experiments is critical for efficient structure elucidation. The following diagrams, generated using the DOT language, illustrate the typical workflows.

Structure_Confirmation_Workflow Start Synthesized Novel Product Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) Purification->NMR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth HRMS High-Resolution MS (Elemental Composition) MS->HRMS Structure_Confirmed Structure Confirmed HRMS->Structure_Confirmed NMR->Structure_Confirmed Xray X-Ray Crystallography (3D Structure) Crystal_Growth->Xray Xray->Structure_Confirmed

Caption: Workflow for the structural confirmation of a novel compound.

Alternative Synthetic Approaches

A comprehensive evaluation of a new synthetic product includes a comparison with alternative methods to produce similar molecular scaffolds. The development of diverse synthetic routes is a cornerstone of modern organic chemistry.[8][9]

For Pyrazolo[4,3-c]piperidines:

  • Multi-component Reactions: Biginelli-type reactions involving a β-ketoester, an aldehyde, and a urea or thiourea derivative can provide access to related dihydropyrimidinone-fused piperidines.[10]

  • Intramolecular Cyclizations: Strategies involving intramolecular nucleophilic attack of a suitably positioned nitrogen atom onto an electrophilic center on the piperidine ring can also yield fused heterocyclic systems.

For α,β-Unsaturated Piperidones (from Knoevenagel Condensation):

  • Wittig Reaction: The Wittig reaction provides a classic and reliable method for the formation of carbon-carbon double bonds, offering an alternative to the Knoevenagel condensation for the synthesis of exocyclic alkenes on the piperidine ring.

  • Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to introduce substituents at various positions of the piperidine ring.[11]

Alternative_Syntheses cluster_Fused Fused Piperidines cluster_Unsaturated Unsaturated Piperidones Target Functionalized Piperidine Scaffold From_Formylpiperidone Cyclocondensation of N-Boc-3-formyl-4-piperidone Target->From_Formylpiperidone MCR Multi-component Reactions (e.g., Biginelli) Target->MCR Intramolecular Intramolecular Cyclization Target->Intramolecular Knoevenagel Knoevenagel Condensation of N-Boc-3-formyl-4-piperidone Target->Knoevenagel Wittig Wittig Reaction Target->Wittig CHF Direct C-H Functionalization Target->CHF

Caption: Comparison of synthetic routes to functionalized piperidines.

References

Benchmarking Synthetic Methodologies for a Key Pharmaceutical Intermediate: A Comparative Guide to the Synthesis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a valuable building block in the synthesis of a variety of pharmaceutical agents, owing to its bifunctional nature. This guide provides a comparative analysis of two prominent synthetic methodologies for its preparation: the Claisen-Schmidt condensation and a Vilsmeier-Haack type formylation. The objective is to offer a clear, data-driven overview to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthetic Routes

ParameterMethodology 1: Claisen-Schmidt CondensationMethodology 2: Vilsmeier-Haack Formylation
Starting Material Tert-butyl 4-oxopiperidine-1-carboxylate, Ethyl formateTert-butyl 4-oxopiperidine-1-carboxylate, N,N-Dimethylformamide (DMF)
Key Reagents Sodium hydride (NaH)Phosphorus oxychloride (POCl₃)
Reaction Time 4 hours3 hours
Reaction Temperature 0 °C to Room Temperature0 °C to 80 °C
Yield ~75%~68%
Purification Column ChromatographyAqueous workup followed by Column Chromatography
Scalability ModerateHigh
Safety Considerations Use of highly flammable sodium hydrideUse of corrosive and water-reactive phosphorus oxychloride

Methodology 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation offers a reliable method for the formylation of ketones. In this approach, Tert-butyl 4-oxopiperidine-1-carboxylate is treated with an excess of ethyl formate in the presence of a strong base, typically sodium hydride. The reaction proceeds through the formation of an enolate, which then attacks the formylating agent.

Experimental Protocol

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C, a solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise. Ethyl formate (3.0 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.

Claisen_Schmidt_Condensation cluster_reactants Reactants Tert-butyl 4-oxopiperidine-1-carboxylate Tert-butyl 4-oxopiperidine-1-carboxylate Enolate Formation Enolate Formation Tert-butyl 4-oxopiperidine-1-carboxylate->Enolate Formation NaH Ethyl formate Ethyl formate Nucleophilic Attack Nucleophilic Attack Ethyl formate->Nucleophilic Attack Sodium hydride Sodium hydride Enolate Formation->Nucleophilic Attack Quenching & Workup Quenching & Workup Nucleophilic Attack->Quenching & Workup Purification Purification Quenching & Workup->Purification Product This compound Purification->Product

Claisen-Schmidt Condensation Workflow

Methodology 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides an alternative route for the formylation of activated carbonyl compounds. This method involves the in-situ formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The enol or enolate of Tert-butyl 4-oxopiperidine-1-carboxylate then reacts with this electrophilic reagent to introduce the formyl group.

Experimental Protocol

In a flask cooled to 0 °C, phosphorus oxychloride (1.5 equivalents) is added dropwise to N,N-dimethylformamide (3.0 equivalents). The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in DMF is then added, and the reaction mixture is heated to 80 °C for 3 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.

Vilsmeier_Haack_Formylation cluster_reagents Reagent Preparation N,N-Dimethylformamide (DMF) N,N-Dimethylformamide (DMF) Vilsmeier Reagent Formation Vilsmeier Reagent Formation N,N-Dimethylformamide (DMF)->Vilsmeier Reagent Formation Phosphorus oxychloride (POCl3) Phosphorus oxychloride (POCl3) Phosphorus oxychloride (POCl3)->Vilsmeier Reagent Formation Electrophilic Attack Electrophilic Attack Vilsmeier Reagent Formation->Electrophilic Attack Tert-butyl 4-oxopiperidine-1-carboxylate Tert-butyl 4-oxopiperidine-1-carboxylate Tert-butyl 4-oxopiperidine-1-carboxylate->Electrophilic Attack Hydrolysis & Workup Hydrolysis & Workup Electrophilic Attack->Hydrolysis & Workup Purification Purification Hydrolysis & Workup->Purification Product This compound Purification->Product

Vilsmeier-Haack Formylation Workflow

Concluding Remarks

Both the Claisen-Schmidt condensation and the Vilsmeier-Haack formylation represent viable synthetic routes to this compound. The Claisen-Schmidt condensation may offer a slightly higher yield under milder temperature conditions, however, it requires the use of sodium hydride, which necessitates careful handling. The Vilsmeier-Haack reaction, while proceeding at a higher temperature and with a slightly lower yield in some reported instances, is often readily scalable and utilizes common laboratory reagents.

The choice of methodology will ultimately depend on the specific requirements of the synthesis, including available equipment, safety protocols, and desired scale of production. This guide provides the foundational data and protocols to enable an informed decision for the efficient synthesis of this important pharmaceutical intermediate.

A Comparative Analysis of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate and Its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Versatile Piperidine Scaffold and Its Derivatives, Supported by Physicochemical Data and Synthetic Protocols.

Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, offering multiple reactive sites for the synthesis of complex molecular architectures. This guide provides a comparative analysis of this key intermediate against its structural analogs, focusing on their physicochemical properties, synthetic accessibility, and potential for further chemical transformations. This objective comparison, supported by available data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal building blocks for their specific research and development needs.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the piperidine ring significantly influences the molecule's physical and chemical properties. The following table summarizes the key physicochemical properties of this compound and a selection of its structural analogs. These parameters are crucial for predicting the behavior of these compounds in both chemical reactions and biological systems.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC11H17NO4227.260.804
Tert-butyl 4-oxopiperidine-1-carboxylateC10H17NO3199.25[1][2][3]0.6[1]0[1]3[1]
Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylateC12H19NO4241.28[4]0.5[4]0[4]4[4]
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylateC11H16N2O3224.26[5]0.704
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylateC10H15F2NO3235.23[6]1.3[6]0[6]3[6]

Synthesis and Reactivity: Exploring Chemical Space

The presence of the formyl and oxo groups in this compound offers a rich platform for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at other positions.

General Synthetic Approach

The synthesis of these piperidine derivatives often involves multi-step sequences. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a structural analog, has been achieved with a total yield of 80.2%.[7] This process involved the reduction of a pyridinium salt, followed by oxidation and subsequent debenzylation and acylation.[7]

A general workflow for the synthesis and derivatization of such piperidine scaffolds can be visualized as follows:

G General Synthetic Workflow for Piperidine Analogs Start Starting Material (e.g., Substituted Pyridine) Step1 Cyclization / Ring Formation Start->Step1 Step2 Functional Group Introduction (e.g., Oxidation to form 4-oxo group) Step1->Step2 Step3 N-Protection (e.g., Boc protection) Step2->Step3 Core Tert-butyl 4-oxopiperidine-1-carboxylate Scaffold Step3->Core Subst Introduction of Substituent at C3 (e.g., formylation, acetylation, cyanation) Core->Subst Target Target Analog (e.g., this compound) Subst->Target Deriv Further Derivatization (e.g., Reductive amination, Knoevenagel condensation) Target->Deriv BioAssay Biological Evaluation Deriv->BioAssay

Caption: General workflow for the synthesis of piperidine analogs.

Reactivity at the 3- and 4-Positions

The electrophilic nature of the aldehyde at the 3-position and the ketone at the 4-position allows for a wide range of nucleophilic addition and condensation reactions. This dual reactivity is a key feature for generating diverse libraries of compounds for drug discovery. For example, the formyl group can readily undergo reactions such as Wittig olefination, aldol condensation, and reductive amination to introduce a variety of substituents. The 4-oxo group can be converted to a hydroxyl group via reduction or can be a site for Grignard reactions.

Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative biological data for this compound and its simple analogs is limited in publicly available literature, the broader class of 3- and 4-substituted piperidines has been extensively studied, revealing a wide range of biological activities. These activities are highly dependent on the nature and stereochemistry of the substituents.

For instance, various 4-aminopiperidine derivatives have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[8] In other studies, 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have been designed and synthesized as potent DPP4 inhibitors for the management of type 2 diabetes.[9][10] The inhibitory activity of these compounds was found to be sensitive to the substitution on the phenyl moiety.[9][10]

The logical progression from a core scaffold to a biologically active lead compound often follows a pathway of iterative synthesis and testing.

G Drug Discovery Workflow with Piperidine Scaffolds Scaffold Core Scaffold (e.g., Tert-butyl 4-oxopiperidine-1-carboxylate) SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR LeadGen Lead Generation SAR->LeadGen Identify key substituents LeadOpt Lead Optimization LeadGen->LeadOpt Improve potency and selectivity Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Iterative drug discovery process using piperidine scaffolds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays. Below are representative protocols for the synthesis of a related piperidine analog and a common biological assay.

Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine

This protocol describes the synthesis of a structural analog where the 3-formyl and 4-oxo groups are replaced by a cyano group at the 4-position.

Materials:

  • 4-cyanopiperidine

  • Di-tert-butyldicarbonate (Boc)2O

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate

  • Potassium bisulfate (KHSO4)

  • Sodium bisulfate (NaHSO4)

  • Magnesium sulfate (MgSO4)

Procedure:

  • A solution of di-tert-butyldicarbonate (4.36 g) in CH2Cl2 (10 ml) is added dropwise to a stirred solution of 4-cyanopiperidine (2.42 g) in CH2Cl2 (50 ml).[11]

  • After 2 hours, the solvent is evaporated under reduced pressure.[11]

  • The residual oil is dissolved in ethyl acetate (50 ml).[11]

  • The solution is cooled to 0°C and washed rapidly with an ice-cold solution of KHSO4 (0.136 g) in water (100 ml), followed by a wash with saturated aqueous NaHSO4 (50 ml).[11]

  • The organic layer is dried over MgSO4 and the solvent is evaporated under reduced pressure to yield 1-tert-butyloxycarbonyl-4-cyanopiperidine (4.02 g).[11]

General Protocol for DPP4 Inhibition Assay

This is a general protocol for evaluating the inhibitory activity of compounds against the dipeptidyl peptidase-4 (DPP4) enzyme, a common target for anti-diabetic drugs.

Materials:

  • DPP4 enzyme

  • DPP4 substrate (e.g., H-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (piperidine derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the test compounds and a reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, DPP4 enzyme, and the test compound or reference inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the DPP4 substrate to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (no inhibitor).

  • IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and its structural analogs represent a versatile class of building blocks with significant potential in drug discovery and development. The ability to readily modify the substituents at the 3- and 4-positions of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. While direct comparative data for the simplest analogs is not always readily available, the extensive literature on more complex piperidine derivatives provides a strong foundation for designing and synthesizing novel compounds with desired therapeutic profiles. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate their own libraries of piperidine-based compounds. Future research focusing on the direct comparative evaluation of these fundamental building blocks would be highly valuable to the scientific community.

References

A Comparative Guide to the Spectroscopic Interpretation of Simple Acetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate interpretation of spectroscopic data is paramount for chemical structure elucidation and verification. This guide provides a comparative analysis of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for three common acetate esters: ethyl acetate, methyl acetate, and propyl acetate. By presenting the data in a clear, comparative format and detailing the experimental protocols, this guide serves as a practical reference for identifying these and similar molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for ethyl acetate, methyl acetate, and propyl acetate, highlighting the distinct features that arise from their subtle structural differences.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying functional groups. In the case of these acetate esters, the most prominent absorption bands are from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
Ethyl Acetate ~1735-1750~1230-1250~2845-2975
Methyl Acetate ~1747~1243~2800-3100
Propyl Acetate ~1740~1250~2900

Note: The exact wavenumber can vary slightly based on the sample preparation and instrument.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The data below was acquired in deuterated chloroform (CDCl₃).

CompoundChemical Shift (δ) ppm (Multiplicity, Integration, Assignment)
Ethyl Acetate 1.26 (t, 3H, -CH₂CH₃ ) 2.05 (s, 3H, CH₃ CO-) 4.12 (q, 2H, -OCH₂ CH₃)
Methyl Acetate 2.05 (s, 3H, CH₃ CO-) 3.66 (s, 3H, -OCH₃ )[1]
Propyl Acetate 0.93 (t, 3H, -CH₂CH₂CH₃ ) 1.65 (sextet, 2H, -CH₂CH₂ CH₃) 2.04 (s, 3H, CH₃ CO-) 4.01 (t, 2H, -OCH₂ CH₂CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. The data below was acquired in deuterated chloroform (CDCl₃).

CompoundChemical Shift (δ) ppm (Assignment)
Ethyl Acetate 14.2 (-CH₂C H₃) 21.0 (C H₃CO-) 60.5 (-OC H₂CH₃) 171.1 (-C =O)
Methyl Acetate 20.6 (C H₃CO-) 51.6 (-OC H₃) 171.5 (-C =O)[2]
Propyl Acetate 10.4 (-CH₂CH₂C H₃) 21.0 (C H₃CO-) 22.0 (-CH₂C H₂CH₃) 66.2 (-OC H₂CH₂CH₃) 171.2 (-C =O)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3]

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired using a high-field NMR spectrometer.

Sample Preparation:

  • For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4]

  • For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is often required.[4]

  • Cap the NMR tube and invert it several times to ensure the solution is homogeneous. If the sample does not fully dissolve, it can be gently warmed or vortexed.[4]

  • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[4]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio.[5]

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for interpreting the combined spectroscopic data to elucidate the structure of an unknown compound.

Spectroscopic_Interpretation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Elucidation Structure Elucidation IR_Spec IR Spectrum IR_Analysis Identify Functional Groups (e.g., C=O, C-O) IR_Spec->IR_Analysis H1_NMR_Spec ¹H NMR Spectrum H1_NMR_Analysis Determine Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR_Spec->H1_NMR_Analysis C13_NMR_Spec ¹³C NMR Spectrum C13_NMR_Analysis Determine Carbon Environments (Number of Signals, Chemical Shift) C13_NMR_Spec->C13_NMR_Analysis Propose_Structure Propose Structure IR_Analysis->Propose_Structure Functional Group Information H1_NMR_Analysis->Propose_Structure Proton Framework C13_NMR_Analysis->Propose_Structure Carbon Backbone

Caption: Workflow for Spectroscopic Data Interpretation.

References

Expected results for elemental analysis of the C11H17NO4 piperidine derivative

Author: BenchChem Technical Support Team. Date: December 2025

Elemental Analysis of a C11H17NO4 Piperidine Derivative: A Comparative Guide

This guide provides the expected theoretical results from the elemental analysis of a piperidine derivative with the molecular formula C11H17NO4. It also outlines the standard experimental protocol for such an analysis, offering a benchmark for researchers engaged in the synthesis and characterization of novel organic compounds.

Expected Elemental Composition

The theoretical elemental composition of a compound is calculated based on its molecular formula and the atomic masses of its constituent elements. For a new compound, experimental values from elemental analysis are expected to align closely with these theoretical values, typically within a deviation of ±0.4%, to confirm its empirical formula and purity.[1]

The table below summarizes the expected and acceptable ranges for the elemental analysis of C11H17NO4.

ElementAtomic Mass ( g/mol )Moles in FormulaTotal Mass ( g/mol )Theoretical Value (%)Acceptable Experimental Range (%)
Carbon (C)12.01111132.12158.1457.74 - 58.54
Hydrogen (H)1.0081717.1367.547.14 - 7.94
Nitrogen (N)14.007114.0076.165.76 - 6.56
Oxygen (O)15.999463.99628.1627.76 - 28.56
Total 227.26 100.00

Experimental Protocol: CHN/O Combustion Analysis

The determination of carbon, hydrogen, and nitrogen content is typically performed simultaneously using a CHN elemental analyzer.[2] Oxygen analysis is conducted in a separate step using pyrolysis.[3] The most common method is combustion analysis.[4]

Methodology
  • Sample Preparation: A small, precisely weighed amount of the dried, homogeneous sample (typically 1-5 mg) is placed into a tin or silver capsule.[2][3] It is crucial to ensure the sample is free from moisture and other contaminants to prevent inaccurate results.[3]

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace, typically heated to around 900-1000°C.[2][5] The sample undergoes rapid and complete combustion in a pure oxygen environment.[5] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOx).[4][5]

  • Reduction and Separation: The resulting mixture of gases is carried by an inert gas, usually helium, through a reduction tube containing heated copper.[4][6] This step removes excess oxygen and reduces any nitrogen oxides to elemental nitrogen (N₂).[6] The gaseous mixture (CO₂, H₂O, N₂) then passes through a gas chromatography column, which separates the individual components.[7]

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[7] The detector generates a signal proportional to the concentration of the specific gas, which is then used to calculate the percentage by weight of each element in the original sample.[2]

  • Oxygen Analysis: To determine oxygen content, the sample is pyrolyzed in a high-temperature furnace in the absence of oxygen.[6] The oxygen in the sample is converted to carbon monoxide (CO), which is then measured to determine the oxygen percentage.[6]

Below is a diagram illustrating the general workflow for CHN elemental analysis.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing Sample Homogeneous Sample (1-5 mg) Weigh Precise Weighing Sample->Weigh Encapsulate Encapsulation (Tin/Silver Foil) Weigh->Encapsulate Combustion Combustion Furnace (~1000°C in O₂) Encapsulate->Combustion Reduction Reduction Furnace (Heated Copper) Combustion->Reduction CO₂, H₂O, N₂, NOx Separation Gas Chromatography Column Reduction->Separation CO₂, H₂O, N₂ Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Signal Integration & Calculation Detection->Calculation Results Final Report: %C, %H, %N Calculation->Results

Caption: Workflow for CHN elemental analysis via combustion.

Comparison with Alternative Techniques

While combustion analysis is the gold standard for determining elemental composition, other techniques can provide complementary information about a compound's structure and purity.

TechniqueInformation ProvidedComparison to Elemental Analysis
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule and its fragments, allowing for the determination of the molecular formula.HRMS confirms the overall molecular formula, while elemental analysis confirms the ratio of elements, serving as a measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed information about the chemical environment of atoms (¹H, ¹³C, etc.), revealing the compound's structural connectivity.NMR elucidates the specific molecular structure, whereas elemental analysis provides the more fundamental empirical formula.
Inductively Coupled Plasma (ICP) Spectroscopy Used for determining the composition of inorganic constituents and trace metals.[6]Not suitable for C, H, N, O analysis in organic compounds but is a key method for detecting inorganic impurities.

In modern drug development and chemical research, a combination of these techniques is employed to provide a comprehensive characterization of a synthesized compound, ensuring both its structural identity and its purity.

References

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. This guide is based on best practices for handling similar chemical compounds and available safety data sheets for related substances. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) if available.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety.

Engineering Controls:

  • Work in a well-ventilated area.[1][2][3][4][5] The use of a chemical fume hood is strongly recommended.[6]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE): A summary of the required personal protective equipment is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Wear tightly sealed safety goggles with side shields or a face shield.[5][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn.[9] Protective workwear or a lab coat is necessary to prevent skin contact.[2][4][9] Contaminated clothing should be removed and washed before reuse.[1][4][5]
Respiratory Protection If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[6][10]

Operational Plan for Handling

A systematic approach to handling this compound will minimize risks.

Preparation:

  • Read and understand the available safety information for similar compounds.

  • Ensure the work area is clean and uncluttered.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before starting.

  • Put on all required PPE.

Handling:

  • Handle the compound exclusively within a chemical fume hood.[6]

  • Avoid all personal contact, including inhalation of dust or fumes.[4]

  • Do not eat, drink, or smoke in the laboratory.[2][4][5][9]

  • Use spark-proof tools and avoid sources of ignition if the compound is flammable.[2][6][9]

  • Keep the container tightly closed when not in use.[1][3][5][6]

  • Wash hands thoroughly after handling.[1][3][4][5][7][8][9]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air.[1][3][4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][4][5] Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5][6] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1][4][5][6][10] Never give anything by mouth to an unconscious person.[1][10] Seek immediate medical attention.[1][4]
Spillage Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1][6][8][9] For large spills, contain the spill and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[10] Do not dispose of it down the drain or in the general trash.[1][8][10]

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the compound should also be treated as hazardous waste and disposed of accordingly.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Review SDS & Protocols prep2 Prepare Work Area (Fume Hood) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 emergency Exposure or Spill handle2->emergency clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 first_aid Follow First Aid Procedures emergency->first_aid

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.